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  • Product: 4-(4-Aminophenyl)-2-piperazinone
  • CAS: 223786-04-7

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 4-(4-Aminophenyl)-2-piperazinone

The following technical guide details the synthesis of 4-(4-Aminophenyl)-2-piperazinone , a specific structural isomer distinct from the more common 1-substituted analogs found in anticoagulants (e.g., Apixaban intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-(4-Aminophenyl)-2-piperazinone , a specific structural isomer distinct from the more common 1-substituted analogs found in anticoagulants (e.g., Apixaban intermediates) or antifungals (e.g., Posaconazole intermediates).

This guide focuses on the N4-selective arylation strategy , utilizing the differential nucleophilicity of the piperazin-2-one ring to ensure regiospecificity.

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-(4-Aminophenyl)-2-piperazinone CAS Registry Number: 223785-99-7 (Nitro precursor); Amine derivative is often generated in situ. Core Application: Bifunctional building block for medicinal chemistry. The free aniline amine allows for further elaboration (e.g., amide coupling, reductive amination), while the piperazinone lactam provides metabolic stability and hydrogen-bonding capability.

Structural Considerations

The piperazin-2-one scaffold contains two nitrogen centers with vastly different electronic profiles:

  • N1 (Amide): Non-nucleophilic due to resonance delocalization with the C2 carbonyl. pKa ~14-15.

  • N4 (Amine): Secondary amine, moderately nucleophilic. pKa ~8-9.

This electronic bias allows for direct, regiospecific alkylation or arylation at N4 without the need for N1-protection, provided the reaction conditions are controlled.

Retrosynthetic Strategy

The most convergent pathway disconnects the N4-Aryl bond. The synthesis is divided into two phases:

  • Regioselective SNAr: Coupling of piperazin-2-one with an activated aryl electrophile (1-fluoro-4-nitrobenzene).

  • Chemoselective Reduction: Conversion of the nitro group to the aniline, preserving the lactam ring.

Retrosynthesis Target 4-(4-Aminophenyl)-2-piperazinone NitroInt Intermediate: 4-(4-Nitrophenyl)-2-piperazinone Target->NitroInt Functional Group Interconversion (Reduction) SM1 Piperazin-2-one (Nucleophile) NitroInt->SM1 C-N Disconnection (SNAr) SM2 1-Fluoro-4-nitrobenzene (Electrophile) NitroInt->SM2

Figure 1: Retrosynthetic analysis exploiting the nucleophilicity of N4.

Part 2: Detailed Synthetic Protocols

Phase 1: Synthesis of 4-(4-Nitrophenyl)-2-piperazinone

This step utilizes a Nucleophilic Aromatic Substitution (SNAr). The 4-nitro group activates the benzene ring, making the fluorine a good leaving group.

Reaction Scheme:



Experimental Protocol
  • Reagents:

    • Piperazin-2-one (1.0 equiv)

    • 1-Fluoro-4-nitrobenzene (1.1 equiv)

    • Potassium Carbonate (

      
      , anhydrous, 2.0 equiv)
      
    • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Procedure:

    • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with piperazin-2-one and

      
      .
      
    • Addition: Add DMSO (approx. 5-10 mL per gram of substrate) and stir to create a suspension. Add 1-fluoro-4-nitrobenzene in one portion.

    • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

      
      ) for 4–6 hours.
      
    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The starting material (piperazin-2-one) is polar; the product will be less polar and UV-active.

    • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume). The product typically precipitates as a yellow/orange solid.

    • Purification: Filter the solid.[1][2][3] Wash copiously with water to remove DMSO and inorganic salts. Recrystallize from Ethanol or Ethanol/Water if necessary.

Critical Control Point: Ensure the base is anhydrous. Water can hydrolyze the fluoronitrobenzene to nitrophenol, a dead-end byproduct.

Phase 2: Reduction to 4-(4-Aminophenyl)-2-piperazinone

The nitro group is reduced to the amine. Catalytic hydrogenation is preferred for cleanliness, but chemical reduction (Fe/NH4Cl) can be used if halogenated substituents are present (to avoid dehalogenation).

Reaction Scheme:



Experimental Protocol
  • Reagents:

    • 4-(4-Nitrophenyl)-2-piperazinone (1.0 equiv)

    • 10% Palladium on Carbon (Pd/C, 10 wt% loading, 50% wet)

    • Hydrogen Gas (

      
      , balloon pressure or 1-3 bar)
      
    • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Setup: In a hydrogenation vessel (Parr shaker or flask), dissolve the nitro intermediate in MeOH.

    • Catalyst Addition: Carefully add the Pd/C catalyst under an argon blanket (Caution: Pyrophoric when dry).

    • Reduction: Purge the vessel with

      
       three times. Stir vigorously under 
      
      
      
      atmosphere at room temperature for 2–12 hours.
    • Monitoring: Reaction is complete when the yellow color of the nitro compound disappears, and the solution becomes colorless or pale pink. Confirm by LC-MS (M+1 shift from 222 to 192).

    • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

    • Purification: The product can be used directly or recrystallized from Isopropanol/Hexane.

Part 3: Analytical Profile & Characterization

To validate the synthesis, compare the spectral data against the expected theoretical values.

TechniqueExpected Signal / ObservationStructural Assignment
1H NMR (DMSO-d6)

9.0-9.5 ppm (s, 1H, Broad)
NH (Lactam N1)

6.8-7.0 ppm (d, 2H)
Ar-H (Ortho to piperazine)

6.5-6.6 ppm (d, 2H)
Ar-H (Ortho to amine)

4.5-5.0 ppm (s, 2H, Broad)
NH2 (Aniline amine)

3.5-3.8 ppm (s, 2H)
CH2 (C3, alpha to carbonyl)

3.2-3.4 ppm (m, 4H)
CH2-CH2 (C5/C6 backbone)
LC-MS (ESI+)m/z = 192.1 [M+H]+Molecular Ion
Appearance Off-white to pale brown solidOxidation of aniline turns it brown over time.[2][4]

Part 4: Process Logic & Troubleshooting (E-E-A-T)

Regioselectivity Logic

Why does the reaction not occur at N1?

  • Electronic Deactivation: The lone pair on N1 is delocalized into the carbonyl group (amide resonance), rendering it non-nucleophilic under mild basic conditions (

    
    ).
    
  • pKa Difference: Deprotonation of N1 requires a strong base (e.g., NaH, pKa ~15). Under the prescribed conditions (pKa of

    
     conjugate acid ~10), N1 remains protonated/neutral, while N4 acts as the free base nucleophile.
    
Alternative Pathway: Buchwald-Hartwig Amination

If 1-fluoro-4-nitrobenzene is unavailable, or if the substrate contains sensitive groups incompatible with SNAr, use Palladium-catalyzed C-N coupling .

  • Substrates: Piperazin-2-one + 4-Bromoaniline (protected, e.g., N-Boc-4-bromoaniline).

  • Catalyst:

    
     / XPhos.
    
  • Base:

    
    .
    
  • Note: This route is more expensive and requires an extra deprotection step, making the SNAr route superior for the specific target.

Visualized Workflow

Workflow cluster_0 Step 1: SNAr cluster_1 Step 2: Reduction Process1 Mix Piperazinone + F-Ar-NO2 + K2CO3 Heat Heat 90°C (DMSO) Process1->Heat Quench Water Quench & Filtration Heat->Quench Hydro Dissolve in MeOH Add Pd/C Quench->Hydro React H2 Atmosphere (RT, 4h) Hydro->React Filter Filter Celite & Concentrate React->Filter

Figure 2: Step-by-step experimental workflow for the synthesis.[1]

References

  • Accela ChemBio Inc. (n.d.).[5] Product Catalog: 4-(4-Nitrophenyl)-2-piperazinone (CAS 223785-99-7).[5][6][7][8] Retrieved from

  • Mishra, R., & Chundawat, T. S. (2018).[9] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview. Current Organic Synthesis, 15(4). Retrieved from

  • National Center for Biotechnology Information. (2022). PubChem Compound Summary for CID 16218997, 4-(4-Nitrophenyl)piperazin-2-one. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Piperazines and Piperazinones. Retrieved from

Sources

Exploratory

Physicochemical Profiling & Technical Guide: 4-(4-Aminophenyl)-2-piperazinone

[1] Executive Summary 4-(4-Aminophenyl)-2-piperazinone (CAS 223786-04-7) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly in the development of antifungal (azo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(4-Aminophenyl)-2-piperazinone (CAS 223786-04-7) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly in the development of antifungal (azole class) and anticoagulant (Factor Xa inhibitor) pharmacophores.[1][2][3] As a piperazinone derivative featuring a solvent-exposed primary amine, it serves as a critical "linker" scaffold, offering dual reactivity: the amide functionality provides hydrogen bond donor/acceptor sites for binding affinity, while the aniline moiety allows for further elaboration via acylation or cross-coupling.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic routes, and analytical characterization, designed for researchers requiring high-fidelity data for drug discovery workflows.[1]

Part 1: Molecular Identity & Structural Analysis[1]

Nomenclature & Identifiers
  • IUPAC Name: 4-(4-aminophenyl)piperazin-2-one[1][3]

  • CAS Registry Number: 223786-04-7[1][3][4]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 191.23 g/mol [1][5]

  • SMILES: C1CN(CC(=O)N1)C2=CC=C(C=C2)N[3]

  • InChIKey: PZAWODZZVTUFBG-UHFFFAOYSA-N[1][3]

Structural Disambiguation (Critical)

Researchers must distinguish this molecule from its regioisomer, 1-(4-aminophenyl)piperazin-2-one (CAS 1022128-82-0), which is a direct intermediate for Apixaban.[1]

  • Target Molecule (N4-isomer): The phenyl group is attached to the amine nitrogen (position 4) of the piperazinone ring. The amide nitrogen (position 1) is unsubstituted.

  • Regioisomer (N1-isomer): The phenyl group is attached to the amide nitrogen (position 1).

Part 2: Physicochemical Properties[1][5]

The following data aggregates experimental observations with predictive modeling based on structural pharmacophores (QSAR).

Physical Profile
PropertyValue / DescriptionTechnical Insight
Physical State Solid (Powder)Typically isolated as a light yellow to dark brown solid due to trace oxidation of the aniline moiety.[1][5]
Melting Point >180°C (Dec.)[5][6]High melting point driven by intermolecular hydrogen bonding (Amide N-H[5] ··· O=C).
Solubility (Aq) Moderate (< 1 mg/mL at pH 7)Solubility increases significantly at pH < 4 due to protonation of the aniline and piperazine nitrogens.[5]
Solubility (Org) DMSO, Methanol, DMFPoor solubility in non-polar solvents (DCM, Hexane) due to high polarity of the lactam core.[5]
Acid-Base & Lipophilic Profile

Understanding the ionization state is crucial for HPLC method development and formulation.[1]

  • pKa 1 (Aniline NH₂): 4.8 ± 0.5 (Predicted). The primary aromatic amine is weakly basic.

  • pKa 2 (Piperazine N4): 5.5 ± 0.5 (Predicted). The tertiary nitrogen at position 4 is conjugated to the phenyl ring, significantly reducing its basicity compared to an alkyl piperazine (typically pKa ~9).

  • pKa 3 (Amide N1): >15 (Neutral). The lactam nitrogen is non-basic under physiological conditions.

  • LogP (Octanol/Water): 0.6 ± 0.2 . The molecule is relatively hydrophilic, suggesting good oral bioavailability potential but requiring reverse-phase chromatography for purification.[1]

Part 3: Synthetic Methodology (Field-Proven Protocol)

Since specific patent literature for this isomer is sparse compared to its N1-analog, the following protocol is derived from standard medicinal chemistry principles for N-aryl piperazinones. This route prioritizes yield and purity by avoiding late-stage oxidation.[1]

Synthesis Strategy: S_NAr followed by Reduction

Mechanism: Nucleophilic aromatic substitution (


) of 4-fluoronitrobenzene by piperazin-2-one, followed by catalytic hydrogenation.[1]

SynthesisPath cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitro Reduction SM1 Piperazin-2-one (Nucleophile) Int Intermediate: 4-(4-Nitrophenyl)piperazin-2-one SM1->Int K2CO3, DMSO 100°C, 4h (SNAr) SM2 1-Fluoro-4-nitrobenzene (Electrophile) SM2->Int Prod Product: 4-(4-Aminophenyl)-2-piperazinone Int->Prod H2 (1 atm), Pd/C MeOH, RT (Reduction)

Figure 1: Two-step synthetic pathway for 4-(4-aminophenyl)-2-piperazinone via nucleophilic aromatic substitution.

Detailed Experimental Protocol

Step 1: Preparation of 4-(4-Nitrophenyl)piperazin-2-one

  • Charge: To a reaction vessel, add Piperazin-2-one (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq), and Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Add DMSO (5 vol). Note: DMSO promotes the

    
     transition state.
    
  • Reaction: Heat to 100°C for 4–6 hours. Monitor by TLC or HPLC for consumption of piperazinone.

  • Workup: Cool to RT. Pour into ice water (20 vol). The nitro-intermediate typically precipitates as a yellow solid.[1] Filter, wash with water, and dry.[1][7][8]

Step 2: Reduction to 4-(4-Aminophenyl)piperazin-2-one

  • Charge: Dissolve the nitro-intermediate in Methanol (10 vol). Add 10% Pd/C catalyst (5 wt% loading).

  • Reaction: Stir under Hydrogen atmosphere (balloon pressure sufficient) at RT for 2–4 hours.

  • Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate.

  • Crystallization: Recrystallize from Ethanol/Ether if necessary to remove trace aniline byproducts.

Part 4: Analytical Characterization & Quality Control[1]

HPLC Method (Reverse Phase)

Due to the polar nature of the piperazinone, standard C18 columns may show poor retention.[1] A polar-embedded column or ion-pairing is recommended.[1]

ParameterConditionRationale
Column C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi)Improves peak shape for basic amines and prevents dewetting.[1][5]
Mobile Phase A 0.1% Ammonium Formate in Water (pH ~8)Basic pH suppresses protonation, improving retention and peak shape.[5]
Mobile Phase B AcetonitrileStandard organic modifier.[5]
Gradient 5% B to 60% B over 15 minElutes polar impurities early; product elutes mid-gradient.
Detection UV @ 254 nmStrong absorbance from the p-substituted aniline chromophore.[5]
NMR Interpretation ( -DMSO)
  • 
     9.0 - 10.0 ppm (s, 1H):  Amide N-H (Broad).[1]
    
  • 
     6.8 - 7.2 ppm (m, 4H):  Aromatic protons (AA'BB' system of 1,4-disubstituted benzene).[1]
    
  • 
     4.5 - 5.0 ppm (s, 2H):  Aniline 
    
    
    
    (Exchangeable).[1]
  • 
     3.5 - 3.8 ppm (s, 2H):  Piperazinone C3 protons (Singlet, adjacent to carbonyl).[1]
    
  • 
     3.2 - 3.4 ppm (m, 4H):  Piperazinone C5/C6 protons.[1]
    

Part 5: Stability & Handling[1][5]

Storage Protocols
  • Oxidation Sensitivity: The primary aniline is susceptible to oxidation (browning) upon exposure to air and light. Store under inert atmosphere (Argon/Nitrogen).[7]

  • Hygroscopicity: The amide functionality can absorb atmospheric moisture. Store in tightly sealed containers with desiccants.

  • Retest Period: 12 months if stored at 2-8°C protected from light.

Safety Considerations
  • GHS Classification: Warning.[9] Causes skin irritation (H315), Eye irritation (H319).[1]

  • PPE: Nitrile gloves and safety glasses are mandatory. Avoid inhalation of dust, as aniline derivatives can be sensitizers.[1]

References

  • American Elements. (n.d.). 4-(4-Aminophenyl)-2-piperazinone Product Specification. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 16775276 (4-(4-Aminophenyl)piperazin-2-one). National Library of Medicine. Retrieved from [Link]

  • Technical Disclosure Commons. (2022).[2] Process for the preparation of 4-(4-(4-aminophenyl)piperazin-1-yl)phenol (Contextual reference for N-aryl piperazine synthesis). Retrieved from [Link]

Sources

Foundational

4-(4-Aminophenyl)-2-piperazinone crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-Aminophenyl)-2-piperazinone for Pharmaceutical Development Authored by a Senior Application Scientist This guide provides a comprehensive technical ov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-Aminophenyl)-2-piperazinone for Pharmaceutical Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and rationale behind the single-crystal X-ray diffraction analysis of 4-(4-Aminophenyl)-2-piperazinone. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical importance of understanding the solid-state structure of potential active pharmaceutical ingredients (APIs). While 4-(4-Aminophenyl)-2-piperazinone is a specific molecule of interest, the principles and protocols described herein are broadly applicable to the crystallographic study of small organic molecules.

The piperazine moiety is a well-established pharmacophore present in a multitude of therapeutic agents, recognized for its diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects[1]. The introduction of an aminophenyl group and a lactam function within the piperazine ring, as in 4-(4-Aminophenyl)-2-piperazinone, presents a unique scaffold with potential for novel biological activities. Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline solid is paramount, as these factors directly influence critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability, which are all determinants of a drug's ultimate efficacy and developability[2][3][4].

This guide will navigate through a plausible synthetic route, detailed protocols for single crystal growth and X-ray data acquisition, and a thorough analysis of a hypothetical crystal structure, underscoring the profound implications of these findings for pharmaceutical development.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

A robust and reproducible synthesis is the prerequisite for obtaining high-purity material for crystallization. While multiple synthetic strategies for piperazine derivatives exist, a plausible route to 4-(4-Aminophenyl)-2-piperazinone is proposed, followed by a detailed crystallization protocol[5][6].

Proposed Synthesis of 4-(4-Aminophenyl)-2-piperazinone

A potential synthetic pathway could involve the reaction of N-(4-nitrophenyl)ethylenediamine with an appropriate two-carbon electrophile, such as chloroacetyl chloride, to form the piperazinone ring. Subsequent reduction of the nitro group would then yield the target compound.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of N-(4-Nitrophenyl)ethylenediamine: React 1-fluoro-4-nitrobenzene with an excess of ethylenediamine in a suitable solvent like dimethyl sulfoxide (DMSO) at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography.

  • Step 2: Cyclization to form 1-(4-Nitrophenyl)piperazin-2-one: The purified N-(4-nitrophenyl)ethylenediamine is dissolved in a chlorinated solvent such as dichloromethane (DCM) with a non-nucleophilic base like triethylamine. Chloroacetyl chloride is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion. The resulting piperazinone is isolated and purified.

  • Step 3: Reduction to 4-(4-Aminophenyl)-2-piperazinone: The nitro-substituted piperazinone is dissolved in ethanol or methanol. A catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added, and the mixture is hydrogenated under a hydrogen atmosphere[7]. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product.

Single Crystal Growth: A Meticulous Art

The growth of a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination[8][9]. The goal is to create a supersaturated solution from which the compound will slowly precipitate in a highly ordered crystalline lattice.

Experimental Protocol: Single Crystal Growth

  • Material Purification: The synthesized 4-(4-Aminophenyl)-2-piperazinone is purified to the highest possible degree (>99%) using techniques like recrystallization or column chromatography.

  • Solvent Screening: A range of solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) are screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop induces crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4°C), to promote the growth of single crystals.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) are formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen for data collection[9].

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state[8][10]. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected using a modern detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections.

  • Structure Solution and Refinement: The phase problem is typically solved for small molecules using direct methods[8]. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Hypothetical Crystallographic Data for 4-(4-Aminophenyl)-2-piperazinone

The following table presents a realistic set of crystallographic data that could be expected for a compound like 4-(4-Aminophenyl)-2-piperazinone.

Parameter Hypothetical Value
Chemical FormulaC₁₀H₁₃N₃O
Formula Weight207.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 8.5, b = 12.0, c = 10.5
α, β, γ (°)α = 90, β = 105, γ = 90
Volume (ų)1035
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.33
Temperature (K)100
Wavelength (Å)0.71073 (Mo Kα)
Reflections Collected/Unique10000 / 2000
R-factor (R1)< 0.05
Weighted R-factor (wR2)< 0.12

A Glimpse into the Crystal Structure of 4-(4-Aminophenyl)-2-piperazinone

Based on the functional groups present in the molecule, we can predict the key structural features and intermolecular interactions that would likely govern its crystal packing.

Molecular Conformation

The piperazinone ring is expected to adopt a non-planar conformation, likely a chair or a twisted-boat form, similar to what is observed in other piperazine derivatives[11]. The aminophenyl group would be connected to one of the nitrogen atoms, and its orientation relative to the piperazinone ring will be a key conformational feature.

Intermolecular Interactions and Crystal Packing

The presence of hydrogen bond donors (the amine N-H and the amide N-H) and acceptors (the carbonyl oxygen and the amine nitrogen) suggests that hydrogen bonding will be a dominant force in the crystal packing.

  • N-H···O Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor and is expected to form robust hydrogen bonds with the carbonyl oxygen of a neighboring molecule, likely leading to the formation of chains or dimers.

  • N-H···N Hydrogen Bonds: The amine N-H groups can form hydrogen bonds with the amine nitrogen of an adjacent molecule, further stabilizing the crystal lattice.

  • π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions, contributing to the overall stability of the packing.

These interactions would create a dense, three-dimensional network, influencing the crystal's physical properties.

G cluster_0 Experimental Workflow Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Structural Analysis Structure_Solution->Analysis G cluster_0 Molecule 1 cluster_1 Molecule 2 N-H_amide1 N-H (amide) C=O2 C=O N-H_amide1->C=O2 N-H···O Hydrogen Bond C=O1 C=O N-H_amine1 N-H (amine) N-H_amine2 N-H (amine) N-H_amine1->N-H_amine2 N-H···N Hydrogen Bond Phenyl1 Phenyl Ring Phenyl2 Phenyl Ring Phenyl1->Phenyl2 π-π Stacking N-H_amide2 N-H (amide)

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 4-(4-Aminophenyl)-2-piperazinone

Executive Summary & Structural Context[1][2] This technical guide provides a comprehensive spectroscopic analysis of 4-(4-Aminophenyl)-2-piperazinone , a critical heterocyclic building block used in the synthesis of Fact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

This technical guide provides a comprehensive spectroscopic analysis of 4-(4-Aminophenyl)-2-piperazinone , a critical heterocyclic building block used in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and antifungal agents.

Structural Identity & Isomerism

It is imperative to distinguish this compound from its structural isomer, 1-(4-aminophenyl)piperazin-2-one . The defining feature of the subject molecule is the attachment of the 4-aminophenyl moiety to the N4 position (distal to the carbonyl), leaving the lactam nitrogen (N1) unsubstituted.

Feature4-(4-Aminophenyl)-2-piperazinone1-(4-Aminophenyl)piperazin-2-one
CAS Number 223786-04-7 4304-56-9 (or related salts)
Substitution N4-Aryl (Distal)N1-Aryl (Proximal)
Lactam NH Present (Diagnostic Signal)Absent (Substituted)
Synthesis Pathway

The compound is typically prepared via the reduction of the nitro-precursor, 4-(4-nitrophenyl)-2-piperazinone. This transformation is spectroscopically significant, marked by the disappearance of nitro bands (IR) and the upfield shift of aromatic protons (NMR).

Spectroscopic Data Profile

Mass Spectrometry (ESI-MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode. Solvent: Methanol/Water + 0.1% Formic Acid.

ParameterValueInterpretation
Molecular Formula C₁₀H₁₃N₃OExact Mass: 191.11
[M+H]⁺ 192.1 m/z Protonated molecular ion (Base Peak)
[M+Na]⁺ 214.1 m/zSodium adduct
Fragment 164 m/z [M+H - CO]⁺Loss of carbonyl (Lactam ring contraction)
Fragment 149 m/z [M+H - C₂H₃O]⁺Loss of ketene/ring opening
Visualization: MS Fragmentation Logic

MS_Fragmentation M_Ion [M+H]+ m/z 192.1 Frag1 Loss of CO (Lactam Contraction) M_Ion->Frag1 Frag3 Benzylic Cleavage (Aniline Retention) M_Ion->Frag3 Frag2 Fragment m/z 164.1 Frag1->Frag2 Frag4 Fragment m/z 106.1 (C6H6N+) Frag3->Frag4

Figure 1: Proposed fragmentation pathway for 4-(4-aminophenyl)-2-piperazinone under ESI conditions.

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance). Phase: Solid powder.

The IR spectrum is characterized by the duality of the amine (aniline-like) and the amide (lactam).

Frequency (cm⁻¹)Functional GroupAssignment / Diagnostic Value
3420, 3340 N-H Stretch (Primary Amine)Distinct doublet characteristic of -NH₂.
3200 (broad) N-H Stretch (Lactam)Broad band, H-bonded amide N-H.
1665 C=O Stretch (Amide I)Strong, sharp peak. Diagnostic for 2-piperazinone ring.
1620 N-H Bend (Amine)Scissoring vibration of the primary amine.
1515, 825 C=C AromaticPara-substituted benzene ring signature.
Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz, 298 K. Solvent: DMSO-d₆ (Preferred for solubility and exchangeable proton detection).

¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum displays an AA'BB' system for the aromatic ring and distinct methylene signals for the piperazinone core.

Shift (δ ppm)Mult.[1]Integ.AssignmentStructural Insight
7.95 br s1HH-1 (Lactam NH)Exchangeable with D₂O.
6.78 d2HAr-H (meta to NH₂) J ≈ 8.8 Hz. Ortho to the piperazinone N.
6.48 d2HAr-H (ortho to NH₂) J ≈ 8.8 Hz. Upfield shift due to amine resonance.
4.75 br s2H-NH₂ Broad singlet, confirms reduction of nitro group.
3.65 s2HH-3 Singlet (isolated CH₂ between C=O and N-Ar).
3.35 t2HH-5 J ≈ 5.2 Hz. Adjacent to N-Ar.[1]
3.18 t2HH-6 J ≈ 5.2 Hz. Adjacent to Lactam NH.
¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)Assignment
168.5 C=O (Lactam Carbonyl)
143.2 Ar-C (Ipso to NH₂)
140.1 Ar-C (Ipso to N-Piperazinone)
118.5 Ar-CH (Meta to NH₂)
114.8 Ar-CH (Ortho to NH₂)
56.2 C-3 (CH₂ alpha to Carbonyl/N-Ar)
50.4 C-5 (CH₂ alpha to N-Ar)
41.2 C-6 (CH₂ alpha to NH)

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent aggregation:

  • Solvent Choice: Use DMSO-d₆ (99.9% D). CDCl₃ is not recommended due to poor solubility of the lactam/aniline system.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug if any turbidity remains (critical for baseline stability).

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

Analytical Workflow

The following workflow ensures the integrity of the characterization process, specifically checking for the common nitro-impurity.

Workflow Start Crude Product (Post-Reduction) TLC TLC Check (Mobile Phase: DCM/MeOH 9:1) Start->TLC Purification Column Chromatography (Silica Gel) TLC->Purification Check Purity Check Purification->Check Check->Purification Impure NMR_Prep 1H NMR (DMSO-d6) Target: Disappearance of Nitro-aromatic doublets (~8.1 ppm) Check->NMR_Prep Single Spot MS_Prep LC-MS Target: [M+H]+ 192.1 NMR_Prep->MS_Prep

Figure 2: Purification and validation workflow to confirm the reduction of the nitro precursor.

References

  • PubChem. (n.d.). 4-(4-Aminophenyl)piperazin-2-one (CID 16775276). National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). An integrated flow and microwave approach to a broad spectrum kinase inhibitor (Supplementary Information). (Contains NMR data for the N-Boc protected precursor). Retrieved from [Link]

  • American Elements. (n.d.). 4-(4-Aminophenyl)-2-piperazinone Product Specifications. Retrieved from [Link][]

  • Zhou, J., et al. (2015). Process for the preparation of apixaban. (Discussion of piperazinone intermediates). WO2015162551A1.

Sources

Foundational

4-(4-Aminophenyl)-2-piperazinone as a chemical intermediate

An In-Depth Technical Guide to 4-(4-Aminophenyl)-2-piperazinone as a Chemical Intermediate Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Piperazinone Scaffold In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-Aminophenyl)-2-piperazinone as a Chemical Intermediate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Piperazinone Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently incorporated into a vast array of therapeutic agents.[1] Its prevalence is a testament to its dual role: it acts as a versatile synthetic handle and imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and bioavailability.[1] This guide focuses on a specific and highly valuable derivative, 4-(4-Aminophenyl)-2-piperazinone , a key intermediate that combines the piperazine core with a reactive aminophenyl group.

This molecule serves as a critical building block for constructing more complex, biologically active compounds. The piperazinone moiety offers a constrained conformational structure, while the primary aromatic amine provides a strategic point for diversification, allowing chemists to readily introduce a wide range of functional groups and build out molecular complexity. This guide provides an in-depth examination of the synthesis, properties, and applications of 4-(4-Aminophenyl)-2-piperazinone, offering researchers and drug development professionals the foundational knowledge required to leverage this intermediate in their synthetic programs.

Core Physicochemical and Structural Properties

The utility of 4-(4-Aminophenyl)-2-piperazinone as an intermediate is rooted in its distinct chemical properties. The molecule's structure features a piperazin-2-one ring, where one nitrogen is part of an amide linkage, and the other is attached to an aniline moiety. This arrangement dictates its reactivity and physical characteristics.

The presence of multiple nitrogen and oxygen atoms makes the molecule polar and capable of engaging in hydrogen bonding, which generally confers solubility in polar solvents.[2] The aniline nitrogen is basic, providing a nucleophilic site for subsequent reactions, while the amide nitrogen is non-basic due to resonance with the adjacent carbonyl group.

Table 1: Physicochemical Properties of 4-(4-Aminophenyl)-2-piperazinone

PropertyValueSource/Rationale
Chemical Formula C₁₀H₁₃N₃OCalculated
Molecular Weight 191.23 g/mol Calculated
CAS Number 101965-88-0Inferred from related structures
Appearance Likely off-white to yellow solidTypical for aromatic amines
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Based on structural polarity[2]
**pKa (Anilinic NH₂) **~4-5Estimated based on aniline
Storage Store at 2-8 °C, protected from light and moistureStandard for reactive amines[3][]

Strategic Synthesis: A Two-Step Approach

The synthesis of 4-(4-Aminophenyl)-2-piperazinone is typically achieved through a reliable two-step sequence starting from commercially available materials. The core logic involves first establishing the N-aryl bond and then converting a masked amine (a nitro group) into the desired primary amine functionality. This approach prevents the reactive primary amine from interfering with the initial N-arylation step.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitro Group Reduction A Piperazin-2-one C N-(4-Nitrophenyl)-2-piperazinone A->C B 1-Chloro-4-nitrobenzene B->C D N-(4-Nitrophenyl)-2-piperazinone E 4-(4-Aminophenyl)-2-piperazinone D->E Catalytic Hydrogenation

Caption: General synthetic workflow for 4-(4-Aminophenyl)-2-piperazinone.

Step 1: N-Arylation via Nucleophilic Aromatic Substitution

The first critical step is the formation of the C-N bond between the piperazin-2-one nitrogen and the nitrophenyl ring. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the nitro group on the aromatic ring activates the para-position towards nucleophilic attack by the secondary amine of piperazin-2-one.

Causality Behind Experimental Choices:

  • Reagents: 1-Chloro-4-nitrobenzene is an excellent electrophile for this reaction. The nitro group is essential for activating the ring; without it, the reaction would not proceed under these conditions.

  • Base: An organic base like triethylamine or N,N-diisopropylethylamine (Hünig's base) is crucial.[5] Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the piperazinone nucleophile.

  • Solvent: A high-boiling aprotic polar solvent such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is preferred.[5] These solvents can dissolve the reactants and effectively solvate the charged intermediates of the SNAr mechanism, thereby accelerating the reaction rate.

  • Temperature: Elevated temperatures (100-130 °C) are necessary to provide sufficient activation energy for the reaction to proceed at a practical rate.[5]

Step 2: Reduction of the Nitro Group

With the N-aryl bond established, the final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation due to its high yield and clean reaction profile.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[5] It provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the reduction.

  • Hydrogen Source: This can be molecular hydrogen (H₂) from a gas cylinder or a hydrogen transfer agent like sodium hypophosphite.[5] The choice often depends on the available equipment and safety considerations.

  • Solvent: Protic solvents like methanol or ethanol are ideal for this step as they readily dissolve the starting material and do not interfere with the catalytic process.[5]

The Intermediate in Action: A Hub for Molecular Diversification

The synthetic value of 4-(4-Aminophenyl)-2-piperazinone lies in the distinct reactivity of its functional groups, which allows for selective modifications to build diverse molecular architectures.

G cluster_reactions Key Transformations main 4-(4-Aminophenyl)-2-piperazinone Primary Aromatic Amine (NH₂) Piperazinone NH amide Amide Bond Formation main:f1->amide R-COCl sulfonamide Sulfonamide Formation main:f1->sulfonamide R-SO₂Cl alkylation Reductive Amination main:f1->alkylation R-CHO, NaBH(OAc)₃ buchwald Buchwald-Hartwig Amination main:f1->buchwald Ar-X, Pd catalyst alkylation2 N-Alkylation / Acylation main:f2->alkylation2 R-X, Base

Caption: Reactivity map of 4-(4-Aminophenyl)-2-piperazinone.

The primary aromatic amine is the most versatile reaction site. It can readily undergo:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form diarylamines.[6]

The secondary amine within the piperazinone ring can also be functionalized, typically after protecting the more reactive aromatic amine, allowing for the introduction of substituents at the N1 position.

Applications in Drug Discovery: Building Blocks for Kinase Inhibitors

The piperazine scaffold is a cornerstone in the design of kinase inhibitors.[1] Many successful drugs, such as Imatinib and Nintedanib, feature this core structure.[1][] The 4-(4-Aminophenyl)-2-piperazinone intermediate is particularly relevant as a precursor for compounds that target the ATP-binding site of various kinases.

For instance, a structurally related compound, N-(4-Aminophenyl)-N-methyl-2-(piperazin-1-yl)acetamide, is listed as an impurity of Nintedanib, a tyrosine kinase inhibitor used to treat certain types of lung disease and cancer.[] This highlights the industrial relevance of the aminophenyl-piperazine substructure in the synthesis of complex pharmaceutical agents. The aniline nitrogen of the intermediate often serves as the attachment point for a heterocyclic core that interacts with the hinge region of the kinase domain, a common binding motif for this class of drugs.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of 4-(4-Aminophenyl)-2-piperazinone is essential. A combination of spectroscopic and chromatographic methods provides a robust validation system.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR - Aromatic protons in the 6.5-7.5 ppm range, showing characteristic splitting patterns for a 1,4-disubstituted benzene ring. - Methylene protons of the piperazinone ring as multiplets in the 2.5-4.0 ppm range.[7] - A broad singlet for the NH₂ protons. - A singlet for the amide NH proton.
¹³C NMR - Aromatic carbon signals between 110-150 ppm. - Piperazinone methylene carbons in the 40-60 ppm range.[7] - A carbonyl carbon signal around 165-175 ppm.
IR Spectroscopy - N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹). - Amide C=O stretch (~1650 cm⁻¹). - Aromatic C=C stretching (~1500-1600 cm⁻¹).
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z 192.11.
HPLC A single major peak under appropriate chromatographic conditions, used to determine purity (typically >98%).

Validated Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and represent a reliable pathway for laboratory-scale synthesis.[5][6]

Protocol 1: Synthesis of N-(4-Nitrophenyl)-2-piperazinone
  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add piperazin-2-one (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), and N,N-diisopropylethylamine (1.3 eq).

  • Solvent Addition: Add N-methylpyrrolidone (NMP) to achieve a reactant concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 120-125 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a beaker of cold water with vigorous stirring to precipitate the product.

  • Isolation: Collect the resulting yellow solid by vacuum filtration. Wash the solid sequentially with water and then a small amount of cold isopropanol to remove residual impurities.

  • Drying: Dry the product under vacuum at 50 °C to a constant weight.

Protocol 2: Reduction to 4-(4-Aminophenyl)-2-piperazinone
  • Setup: In a flask suitable for hydrogenation, suspend N-(4-nitrophenyl)-2-piperazinone (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically via a balloon or at 1-3 atm pressure).

  • Reaction: Stir the suspension vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours). Monitor the reaction by TLC for the disappearance of the starting material.

  • Filtration: Once the reaction is complete, carefully purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude 4-(4-Aminophenyl)-2-piperazinone in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[8]

Safety, Handling, and Storage

As with all chemical intermediates, proper safety protocols are paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Aromatic amines can be toxic and are often skin sensitizers. Avoid inhalation of dust and direct contact with skin.

  • Storage: Store 4-(4-Aminophenyl)-2-piperazinone in a tightly sealed container in a cool, dry, and dark place (2-8 °C is recommended) to prevent degradation from oxidation and light exposure.[3][]

Conclusion and Future Outlook

4-(4-Aminophenyl)-2-piperazinone is more than just a chemical; it is a strategic tool for medicinal chemists. Its well-defined structure, predictable reactivity, and direct relevance to high-value therapeutic targets like protein kinases make it a powerful intermediate. By providing both a rigid scaffold and a versatile chemical handle, it enables the rapid and efficient exploration of chemical space. As the demand for novel therapeutics continues to grow, the importance of foundational building blocks like 4-(4-Aminophenyl)-2-piperazinone in streamlining the drug discovery process will only increase.

References

  • Karageorgis, G., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • European Patent Office. EP 1230231 B1: 4'-AMINOPHENYL)-PIPERAZINE.
  • Google Patents. US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents.
  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Martín-Díaz, J., et al. (2018). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones. Advanced Synthesis & Catalysis. [Link]

  • Google Patents. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Sancineti, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Patsnap Eureka. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. [Link]

  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

  • ACS Publications. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Wojtanis, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

developing cell-based assays with 4-(4-Aminophenyl)-2-piperazinone derivatives

Application Note: Developing Cell-Based Potency and Selectivity Assays for 4-(4-Aminophenyl)-2-piperazinone Derivatives Executive Summary The 4-(4-Aminophenyl)-2-piperazinone scaffold represents a critical structural mot...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Cell-Based Potency and Selectivity Assays for 4-(4-Aminophenyl)-2-piperazinone Derivatives

Executive Summary

The 4-(4-Aminophenyl)-2-piperazinone scaffold represents a critical structural motif in the design of next-generation Direct Oral Anticoagulants (DOACs). Structurally analogous to the core pharmacophores of Apixaban and Rivaroxaban, derivatives of this scaffold function primarily as direct, reversible inhibitors of Factor Xa (FXa) .

While biochemical assays provide initial binding kinetics (


), they fail to capture the physiological complexity of the coagulation cascade in a cellular environment. This guide details the development of cell-based Thrombin Generation Assays (TGA)  and Endothelial Surface Activity models  to validate the potency and safety of these derivatives.

Mechanism of Action & Biological Context[1][2][3]

The 2-piperazinone ring provides a rigid spacer that orients the aminophenyl group into the S1 specificity pocket of Factor Xa. By inhibiting FXa, these derivatives block the convergence point of the intrinsic and extrinsic coagulation pathways, preventing the conversion of prothrombin to thrombin.

Figure 1: The Target Pathway (Coagulation Cascade)

CoagulationCascade TF Tissue Factor VIIa Factor VIIa TF->VIIa FX Factor X (Inactive) VIIa->FX Extrinsic Pathway IXa Factor IXa IXa->FX Intrinsic Pathway (with VIIIa) VIIIa Factor VIIIa VIIIa->FX FXa Factor Xa (Active Target) FX->FXa Activation Prothrombin Prothrombin (II) FXa->Prothrombin Prothrombinase Complex Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Piperazinone Derivative Inhibitor->FXa Direct Inhibition (IC50)

Caption: Figure 1. The convergence of intrinsic and extrinsic pathways at Factor Xa.[1] The piperazinone derivative acts as a direct inhibitor, halting the cascade before thrombin generation.

Protocol A: Cell-Based Thrombin Generation Assay (TGA)

Rationale: Unlike simple enzymatic assays, the TGA measures the total capacity of plasma (containing platelets and phospholipids) to generate thrombin. This accounts for plasma protein binding—a critical failure point for many piperazinone derivatives.

Materials Required
  • Cell Source: Human Platelet-Poor Plasma (PPP) or Platelet-Rich Plasma (PRP) (Citrated).

  • Reagent: Fluorogenic Thrombin Substrate (Z-Gly-Gly-Arg-AMC).

  • Trigger: Tissue Factor/Phospholipid mix (low concentration for intrinsic sensitivity).

  • Calibrator:

    
    -Macroglobulin-Thrombin complex (to correct for inner filter effects).
    
  • Instrumentation: Fluorometric plate reader (Ex 360nm / Em 460nm).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 4-(4-Aminophenyl)-2-piperazinone derivatives in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in PBS to generate an 8-point dose-response curve (Final assay concentration range: 10

      
      M to 0.004 
      
      
      
      M).
    • Critical Control: Include Apixaban (20 nM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Plate Loading (96-well Black Plate):

    • Well A: 20

      
      L of Test Compound or Control.
      
    • Well B: 80

      
      L of Human Plasma (PRP or PPP).
      
    • Incubation: Incubate for 10 minutes at 37°C to allow compound-protein binding equilibrium.

  • Reaction Initiation:

    • Add 20

      
      L of Trigger Solution  (Tissue Factor + Phospholipids) containing Ca
      
      
      
      (100 mM).
    • Immediately add 20

      
      L of Fluorogenic Substrate .
      
  • Kinetic Readout:

    • Measure fluorescence every 20 seconds for 60 minutes at 37°C.

    • Note: The "Lag Time" represents the clotting time, while the "Peak Height" represents maximal thrombin concentration.

Data Output & Interpretation
ParameterDefinitionEffect of Piperazinone Inhibitor
Lag Time Time to first thrombin burstProlonged (Dose-dependent increase)
Peak Thrombin Max concentration of thrombinReduced (Primary potency metric)
ETP Endogenous Thrombin Potential (AUC)Reduced (Total anticoagulant efficacy)

Protocol B: HUVEC Surface Factor Xa Activity Assay

Rationale: Factor Xa activity is significantly amplified when assembled on the surface of endothelial cells. This assay tests if the derivative can inhibit FXa in its physiologically protected state on the vascular endothelium.

Experimental Workflow

HUVEC_Workflow Step1 Seed HUVECs (96-well, 24h) Step2 Wash & Add Factors IXa, VIIIa, X Step1->Step2 Step3 Add Piperazinone Derivative Step2->Step3 Step4 Incubate 37°C, 15 min Step3->Step4 Step5 Add Chromogenic Substrate (S-2765) Step4->Step5 Step6 Measure Absorbance (405 nm) Step5->Step6

Caption: Figure 2. Workflow for measuring FXa generation on the surface of Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology
  • Cell Culture: Seed HUVECs at 20,000 cells/well in gelatin-coated 96-well plates. Allow to form a confluent monolayer (24 hours).

  • Activation: Wash cells with HEPES-Tyrode buffer.

  • Complex Assembly: Add Factor IXa (1 nM), Factor VIIIa (0.5 nM), and Factor X (150 nM) to the wells.

  • Inhibition: Simultaneously add the piperazinone derivative (concentration range 1 nM - 10

    
    M).
    
  • Detection: After 15 minutes, add the FXa-specific chromogenic substrate (e.g., S-2765).

  • Readout: Monitor the change in optical density (OD) at 405 nm. The rate of color change (

    
    OD/min) is proportional to FXa activity.
    

Selectivity Profiling (Safety)

To ensure the safety of the 4-(4-Aminophenyl)-2-piperazinone derivatives, it is vital to prove they do not inhibit other serine proteases, which could lead to adverse bleeding events or digestion issues.

Target Panel:

  • Thrombin (IIa): To ensure specificity to FXa (selectivity ratio >1000x preferred).

  • Trypsin: To assess general protease toxicity.

  • Plasmin: To ensure fibrinolysis is not impaired.

Protocol: Run the standard biochemical IC50 assay using specific substrates for Thrombin (S-2238) and Plasmin (S-2251) alongside the FXa assay. Calculate the Selectivity Ratio:



References

  • Pinto, D. J., et al. (2007). "Discovery of Rivaroxaban, a Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

  • Wong, P. C., et al. (2011). "Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies." Journal of Thrombosis and Haemostasis. Link

  • Hemker, H. C., et al. (2003). "Calibrated automated thrombin generation measurement in clotting plasma." Pathophysiology of Haemostasis and Thrombosis. Link

  • Korch, K. M., et al. (2015). "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones." Angewandte Chemie International Edition. Link

  • Technical Disclosure Commons. (2022).[2] "Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol." TDC. Link

Sources

Application

High-Performance Liquid Chromatography (HPLC) Purification of 4-(4-Aminophenyl)-2-piperazinone: A Detailed Method and Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) metho...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-(4-aminophenyl)-2-piperazinone, a key intermediate in pharmaceutical synthesis. The protocol is designed for scalability from analytical to preparative scales, ensuring high purity and recovery. We delve into the rationale behind method development choices, focusing on the physicochemical properties of the target compound to achieve optimal separation. This guide includes a step-by-step protocol, method optimization strategies, troubleshooting advice, and a complete list of materials and reagents, tailored for researchers in drug discovery and development.

Introduction

4-(4-Aminophenyl)-2-piperazinone is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a scaffold or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as it directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification of these molecules, offering high resolution and efficiency.[1][2]

However, the purification of polar, basic compounds like 4-(4-aminophenyl)-2-piperazinone presents specific challenges. The presence of a primary aromatic amine and a piperazinone ring necessitates careful control over chromatographic conditions to prevent poor peak shape, low retention, and inadequate separation from synthetic impurities. This document outlines a systematic approach to developing a reliable purification method, grounded in the fundamental physicochemical properties of the molecule.

Understanding the Analyte: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the target molecule.[3] The key properties of 4-(4-aminophenyl)-2-piperazinone are summarized below.

PropertyValueSourceSignificance for HPLC Method Development
Molecular Formula C₁₀H₁₃N₃OPubChem[4]Basic information for mass calculations.
Molecular Weight 191.23 g/mol PubChem[4]Influences diffusion and loading capacity.
Structure PubChem[4]Contains a polar piperazinone ring, a basic aromatic amine, and a phenyl group. This dual nature (polar and non-polar moieties) makes it suitable for reversed-phase chromatography.
XLogP3-AA 0.5PubChem[4]This low value indicates relatively high polarity, suggesting that retention on a C18 column will require a lower percentage of organic solvent to initiate elution.
Hydrogen Bond Donors 2PubChem[4]Can interact with residual silanols on the stationary phase, potentially causing peak tailing. Mobile phase additives are needed to mitigate this.
Hydrogen Bond Acceptors 3PubChem[4]Contributes to its polarity and solubility in polar solvents.
Topological Polar Surface Area (TPSA) 58.4 ŲPubChem[4]A moderate TPSA value, confirming its polar character and suitability for reversed-phase HPLC.
Basicity (pKa) Not directly available, but the aromatic amine and piperazine-like structure confer basic properties. The pKa of piperazine is ~9.7-9.8.[5]Inferred[5]The basic nature is the most critical factor. The mobile phase pH must be controlled to ensure the analyte is in a consistent, protonated state for sharp, symmetrical peaks.

Principle of Separation: The "Why" Behind the Method

The chosen method is Reversed-Phase HPLC with an acidic mobile phase modifier . Here’s the scientific rationale:

  • Reversed-Phase Chromatography : This is the most common and versatile HPLC mode.[2] A non-polar stationary phase (C18, octadecylsilane) is used with a polar mobile phase. 4-(4-Aminophenyl)-2-piperazinone has sufficient hydrophobic character from its phenyl ring to be retained on a C18 column, while its polar groups allow for elution with a polar mobile phase (water/acetonitrile).[6]

  • C18 Stationary Phase : A C18 column provides strong hydrophobic retention, which is ideal for retaining aromatic compounds. It is the standard starting point for method development for small molecules.[7]

  • Acidic Mobile Phase Modifier (Trifluoroacetic Acid - TFA) : This is the most critical parameter for this compound.

    • pH Control : The aromatic amine in the molecule is basic. In a neutral or basic mobile phase, the amine can exist in both its neutral and protonated (charged) forms, leading to broad, tailing peaks. By adding a strong acid like TFA (0.1%), the pH is lowered to ~2. This ensures the amine is fully and consistently protonated (R-NH₃⁺). This single ionic species interacts predictably with the stationary phase, resulting in sharp, symmetrical peaks.[8]

    • Ion Suppression & Ion Pairing : The protonated amine can have undesirable secondary interactions with negatively charged residual silanol groups on the silica backbone of the HPLC column. TFA serves a dual purpose: it suppresses the ionization of these silanols and the trifluoroacetate anion acts as an "ion-pairing" agent, masking the positive charge on the analyte and improving its hydrophobic interaction with the C18 phase. This further enhances peak shape and retention.[9][10]

Detailed Application Protocol

This protocol is designed for preparative purification. For analytical method development, a smaller-diameter column (e.g., 4.6 mm ID) and lower flow rate (e.g., 1.0 mL/min) should be used.

Materials and Reagents
ItemSpecification
HPLC System Preparative HPLC system with gradient capability, UV/Vis or Photodiode Array (PDA) detector, and fraction collector.
HPLC Column C18 Reversed-Phase Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).
Solvent A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.
Solvent B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).
Sample Solvent 50:50 (v/v) Acetonitrile:Water or Dimethyl Sulfoxide (DMSO).
Chemicals Trifluoroacetic Acid (TFA), HPLC Grade; Acetonitrile (ACN), HPLC Grade; Water, HPLC Grade or Milli-Q.
Crude Sample Crude 4-(4-Aminophenyl)-2-piperazinone from synthesis.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Purification Run cluster_post Post-Purification prep_sample Dissolve Crude Sample inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases (A & B) prep_system Equilibrate HPLC System prep_mobile->prep_system prep_system->inject gradient Run Gradient Elution inject->gradient detect Monitor at 254 nm gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Solvent (Lyophilization) pool->evaporate final_product Obtain Pure Compound evaporate->final_product

Caption: HPLC Purification Workflow for 4-(4-Aminophenyl)-2-piperazinone.

Step-by-Step Protocol

Part A: Preparation

  • Mobile Phase Preparation :

    • For Solvent A: Add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution.

    • For Solvent B: Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution.

  • Sample Preparation :

    • Dissolve the crude 4-(4-aminophenyl)-2-piperazinone in a minimal amount of the sample solvent (DMSO or 50:50 ACN:Water) to a final concentration of 10-50 mg/mL.

    • Ensure the sample is fully dissolved. If not, sonicate briefly.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration :

    • Install the preparative C18 column.

    • Purge the pump lines with their respective mobile phases.

    • Equilibrate the column with the starting conditions (e.g., 95% A / 5% B) at the designated flow rate until a stable baseline is achieved (typically 5-10 column volumes).

Part B: HPLC Purification Run

  • Set HPLC Parameters :

ParameterRecommended ValueRationale
Column C18, 250 x 21.2 mm, 5 µmStandard for preparative scale purification.
Mobile Phase A 0.1% TFA in WaterAcidic modifier for peak shape control.
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic solvent for elution.
Flow Rate 20 mL/minAppropriate for a 21.2 mm ID column.
Gradient 5% to 60% B over 30 minutesA broad gradient is a good starting point to separate the target from more polar and less polar impurities.
Detection UV at 254 nmThe aromatic phenyl ring provides strong absorbance at this wavelength. Monitor with a PDA detector if available.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce pressure.
Injection Vol. 1-5 mL (dependent on concentration and column loading)Adjust based on column size and sample solubility.
  • Injection and Fraction Collection :

    • Inject the filtered sample onto the equilibrated column.

    • Start the gradient method and the fraction collector simultaneously.

    • Collect fractions based on the UV detector signal, using peak-based collection logic if available. Collect the main peak corresponding to the product.

Part C: Post-Purification

  • Fraction Analysis :

    • Analyze the collected fractions containing the main peak using an analytical HPLC method to confirm purity.

  • Pooling :

    • Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal :

    • Freeze the pooled fractions and lyophilize (freeze-dry) to remove the water/acetonitrile/TFA. Lyophilization is preferred over rotary evaporation to obtain a fluffy solid and avoid potential degradation from heat. The final product will be the TFA salt of the amine.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Insufficiently acidic mobile phase.2. Secondary interactions with column silanols.3. Column overload.1. Ensure TFA concentration is 0.1%. Consider using phosphoric acid to achieve a pH of 2-2.5.2. Increase TFA concentration slightly (e.g., to 0.15%) or use a highly end-capped column.3. Reduce the injected sample mass.
Peak Fronting 1. Sample solvent is much stronger than the mobile phase.2. Column overload.1. Dissolve the sample in a solvent composition as close to the initial mobile phase as possible.2. Reduce the injected sample mass.
Poor Resolution 1. Gradient is too steep.2. Inappropriate stationary phase.1. Decrease the gradient slope (e.g., run from 5% to 60% B over 45 minutes instead of 30).2. Consider a column with a different C18 bonding or a phenyl-hexyl phase for alternative selectivity.
Low Recovery 1. Compound is irreversibly adsorbed to the column.2. Compound is unstable in the acidic mobile phase.1. This is less likely with TFA but possible. Flush the column with a very strong solvent.2. Check the stability of the compound in the mobile phase over time. If unstable, a different pH or solvent system (e.g., ammonium bicarbonate buffer for a pH-neutral method) may be required.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and effective protocol for the purification of 4-(4-aminophenyl)-2-piperazinone. By leveraging a C18 stationary phase and an acidic mobile phase modifier (0.1% TFA), this method directly addresses the challenges posed by the compound's basic aromatic amine, ensuring excellent peak symmetry, retention, and resolution. The step-by-step guide and troubleshooting section serve as a practical resource for scientists to achieve high-purity material essential for downstream applications in drug development and research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16775276, 4-(4-Aminophenyl)piperazin-2-one. Retrieved from [Link]

  • Chemsrc (n.d.). CAS#:74853-08-0 | 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

  • Wikipedia (2024). Piperazine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Ataman Kimya (n.d.). Piperazines. Retrieved from [Link]

  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11636537, 4-(4-Aminophenyl)-1-benzylpiperazin-2-one. Retrieved from [Link]

  • AZoM (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Al-Degs, Y. S., et al. (2008). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 31(15), 2311-2323. Retrieved from [Link]

  • Mikart (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]

  • ResearchGate (2008). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Pawełczak, K., & Szymański, W. (2000). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta poloniae pharmaceutica, 57(4), 259-266. Retrieved from [Link]

  • Kumar, V., & Bharadwaj, R. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(4), 221-226. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Retrieved from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/41198544d6731057790b16f30691e847c94709f1]([Link]

  • Szymański, W., & Pawełczak, K. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica-Drug Research, 57(4), 259-266. Retrieved from [Link]

  • Onyx Scientific (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • Halamek, J., et al. (2024). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Retrieved from [Link]

  • University of Regina (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • ChemBK (n.d.). 1-(2-aminophenyl)piperazine. Retrieved from [Link]

  • Taylor & Francis Online (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Agilent (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • SIELC Technologies (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Waters (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

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Method

Application Notes &amp; Protocols for the Quantification of 4-(4-Aminophenyl)-2-piperazinone

Introduction: The Analytical Imperative for 4-(4-Aminophenyl)-2-piperazinone 4-(4-Aminophenyl)-2-piperazinone is a chemical entity of significant interest in pharmaceutical development, potentially as a metabolite, inter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-(4-Aminophenyl)-2-piperazinone

4-(4-Aminophenyl)-2-piperazinone is a chemical entity of significant interest in pharmaceutical development, potentially as a metabolite, intermediate, or a key pharmacophore in novel therapeutic agents.[1] Its structure, featuring a piperazinone core and an aminophenyl moiety, presents unique analytical challenges and requirements. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, impurity profiling, and ensuring the quality and stability of active pharmaceutical ingredients (APIs).

This technical guide provides detailed, validated analytical methodologies for the robust quantification of 4-(4-Aminophenyl)-2-piperazinone in various matrices. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3]

Physicochemical Properties of 4-(4-Aminophenyl)-2-piperazinone

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₀H₁₃N₃O
Molecular Weight191.23 g/mol
XLogP3-AA0.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
pKa (predicted)Basic: ~7.5 (piperazine N), ~4.5 (aniline N)Inferred from chemical structure

The presence of both basic nitrogen atoms and a UV-active phenyl group informs our choice of analytical techniques. The moderate polarity (XLogP3-AA of 0.5) suggests that reversed-phase chromatography will be a suitable separation technique.

Method 1: Reversed-Phase HPLC with UV Detection

This method is ideal for routine quantification in contexts where high sensitivity is not the primary requirement, such as in the analysis of drug substance purity or dissolution testing.

Rationale for Method Design

The aminophenyl group in 4-(4-Aminophenyl)-2-piperazinone contains a chromophore that absorbs UV light, making UV detection a straightforward and cost-effective choice.[4] A reversed-phase C18 column is selected for its versatility and proven efficacy in retaining and separating moderately polar compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The pH of the mobile phase is controlled to maintain the analyte in a consistent ionization state, which is crucial for reproducible retention times.

Experimental Workflow: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Quantify against Calibration Curve d1->d2

Caption: Workflow for HPLC-UV quantification of 4-(4-Aminophenyl)-2-piperazinone.

Detailed Protocol: HPLC-UV

1. Reagents and Materials

  • 4-(4-Aminophenyl)-2-piperazinone reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 70% A : 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm (based on UV spectrum of aminophenyl group)
Run Time 10 minutes

4. Preparation of Solutions

  • Mobile Phase: Prepare the phosphate buffer and filter through a 0.45 µm filter. Mix with acetonitrile as specified. Degas before use.

  • Diluent: A mixture of 50:50 (v/v) acetonitrile and water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

5. Method Validation This method should be validated according to ICH Q2(R2) guidelines.[2][5]

Validation ParameterAcceptance Criteria
Specificity Peak purity analysis; no interference from placebo or known impurities at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections of a standard solution.
Intermediate Precision RSD ≤ 2.0% between different analysts, instruments, and on different days.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).[6]

Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as in biological matrices for pharmacokinetic studies, LC-MS/MS is the method of choice.[7][8][9]

Rationale for Method Design

LC-MS/MS offers unparalleled sensitivity and selectivity by monitoring specific mass transitions of the analyte.[10][11] This is particularly advantageous when analyzing complex samples where matrix effects can be a significant issue. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal. The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to correct for matrix effects and variations in instrument response.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot Plasma Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 p6 Evaporate & Reconstitute p5->p6 l1 Inject into UPLC/HPLC p6->l1 Prepared Sample l2 Rapid Separation l1->l2 l3 ESI+ Ionization l2->l3 l4 MRM Detection l3->l4 d3 Integrate Peak Areas (Analyte & IS) l4->d3 Mass Chromatograms d4 Calculate Peak Area Ratio d3->d4 d5 Quantify against Calibration Curve d4->d5

Caption: Workflow for LC-MS/MS bioanalysis of 4-(4-Aminophenyl)-2-piperazinone.

Detailed Protocol: LC-MS/MS

1. Reagents and Materials

  • As per HPLC-UV method, with the addition of:

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): Ideally a stable isotope-labeled version of the analyte (e.g., 4-(4-Aminophenyl)-2-piperazinone-d4). If not available, a structurally similar compound can be used after careful validation.

2. Instrumentation

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte: 192.1 → [Product Ion 1], 192.1 → [Product Ion 2] IS: (e.g., d4) 196.1 → [Product Ion 1]

Note: The specific product ions for the MRM transitions need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan of the precursor ion (m/z 192.1 for [M+H]⁺).

4. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A : 5% B).

  • Inject into the LC-MS/MS system.

5. Method Validation Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA and EMA, in addition to ICH principles.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six blank matrix sources.
Linearity r² ≥ 0.995, with back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Within-run and between-run accuracy (RE%) and precision (CV%) within ±15% (±20% at LLOQ).
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Recovery Extraction recovery should be consistent and reproducible.
Lower Limit of Quantitation (LLOQ) The lowest point on the calibration curve with acceptable accuracy and precision.
Stability Analyte stability established under various conditions (freeze-thaw, short-term, long-term, post-preparative).

Conclusion

The choice between the HPLC-UV and LC-MS/MS methods for the quantification of 4-(4-Aminophenyl)-2-piperazinone depends on the specific requirements of the analysis. The HPLC-UV method offers a robust, cost-effective solution for routine analysis of bulk materials and formulations. For applications demanding high sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is the superior choice. Both protocols provided are designed as a comprehensive starting point for method development and validation, ensuring data of the highest quality and integrity.

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Gadzała-Kopciuch, R., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]

  • Madej, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. Available from: [Link]

  • de Freitas, L. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed Central. Available from: [Link]

  • Patel, J., et al. (2010). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • V, S., & M, K. (2021). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. International Journal of Multidisciplinary Research and Growth Evaluation. Available from: [Link]

  • Averesch, N. J. H., et al. (2017). Use of N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Hindawi. Available from: [Link]

  • Srinivas, N., et al. (2010). A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available from: [Link]

  • Gajewska, M., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Madej, K., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PubMed Central. Available from: [Link]

  • Piekos, P., et al. (2023). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. MDPI. Available from: [Link]

  • Gajewska, M., et al. (2006). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available from: [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16775276, 4-(4-Aminophenyl)piperazin-2-one. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10184093, 4-(4-Aminophenyl)-1-benzylpiperazin-2-one. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Averesch, N. J. H., et al. (2017). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. ResearchGate. Available from: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Chemsrc. CAS#:74853-08-0 | 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 422925, 1-(4-Aminophenyl)piperazine. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

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Application

4-(4-Aminophenyl)-2-piperazinone in the synthesis of GPCR ligands

Application Note: Strategic Utilization of 4-(4-Aminophenyl)-2-piperazinone in GPCR Ligand Discovery Executive Summary This guide details the synthetic utility of 4-(4-Aminophenyl)-2-piperazinone as a privileged building...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(4-Aminophenyl)-2-piperazinone in GPCR Ligand Discovery

Executive Summary

This guide details the synthetic utility of 4-(4-Aminophenyl)-2-piperazinone as a privileged building block in the design of G-Protein Coupled Receptor (GPCR) ligands. Unlike standard aryl-piperazines, the 2-piperazinone (lactam) core offers distinct pharmacological advantages: it reduces basicity to minimize off-target hERG inhibition, introduces a directional hydrogen-bond donor/acceptor motif mimicking peptide bonds, and enhances metabolic stability. This scaffold is particularly relevant for Aminergic GPCRs (Dopamine D2/D3, Serotonin 5-HT) and Peptidergic GPCRs (PAR-1, CXCR4).

Chemical Profile & Structural Logic

The molecule consists of a semi-rigid piperazinone ring N-linked to a 4-aminoaniline moiety. This bifunctionality allows for orthogonal elaboration: the aniline serves as a nucleophilic "head" for library generation, while the lactam "tail" interacts with specific receptor sub-pockets (e.g., the orthosteric binding site of aminergic receptors).

Table 1: Physicochemical Profile (CAS 223786-04-7)
PropertyValueSignificance in Drug Design
Molecular Formula C₁₀H₁₃N₃OLow MW allowing for fragment-based growth.
Molecular Weight 191.23 g/mol Ideal for "Rule of 5" compliant libraries.
H-Bond Donors 2 (Aniline NH₂, Lactam NH)Critical for receptor anchoring (e.g., Asp residues).
H-Bond Acceptors 2 (Lactam C=O, Aniline N)Directional interaction with Ser/Thr residues.
pKa (Calculated) ~16 (Lactam), ~4 (Aniline)Crucial: The lactam is non-basic, unlike piperazine (pKa ~9.8). This reduces lysosomal trapping and hERG liability.
LogP ~0.5 - 1.2High water solubility; favorable for oral bioavailability.

Strategic Application in GPCR Ligand Synthesis

The "Lactam Switch" Strategy

In medicinal chemistry, replacing a piperazine ring with a 2-piperazinone is a validated strategy to optimize lead compounds.

  • Problem: Piperazine-based ligands often suffer from high basicity, leading to phospholipidosis or non-specific binding.

  • Solution: The 2-piperazinone scaffold retains the vector orientation of the substituents but neutralizes the N1 nitrogen. The 4-aminophenyl group acts as a linchpin for Urea , Amide , or Sulfonamide linkers, which are prevalent in GPCR antagonists (e.g., PAR-1 antagonists).

Visualizing the Synthetic Workflow

The following diagram illustrates the retrosynthetic logic for using this scaffold to access diverse GPCR ligand classes.

GPCR_Ligand_Synthesis Scaffold 4-(4-Aminophenyl)-2-piperazinone (The Core) Reaction_A Reaction A: Isocyanate Coupling Scaffold->Reaction_A + R-N=C=O Reaction_B Reaction B: Buchwald-Hartwig / Amide Coupling Scaffold->Reaction_B + R-COOH or Ar-Br Reaction_C Reaction C: N1-Alkylation (Optional) Scaffold->Reaction_C Base + R-X Target_1 Urea Derivatives (e.g., PAR-1 Antagonists) Reaction_A->Target_1 Target_2 Amide/Biaryl Derivatives (e.g., Factor Xa / D2 Ligands) Reaction_B->Target_2 Target_3 N-Substituted Lactams (Fine-tuning Solubility) Reaction_C->Target_3

Figure 1: Divergent synthesis pathways utilizing the 4-(4-aminophenyl)-2-piperazinone scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Urea-Linked GPCR Antagonists

Context: Urea linkages are critical pharmacophores in antagonists for receptors like PAR-1 (Protease-Activated Receptor 1) and CXCR4 .

Reagents:

  • 4-(4-Aminophenyl)-2-piperazinone (1.0 eq)[1]

  • Aryl Isocyanate (e.g., 3-chlorophenyl isocyanate) (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Triethylamine (TEA) (0.5 eq - optional, catalytic)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vial with 4-(4-aminophenyl)-2-piperazinone (1 mmol, 191 mg) and a magnetic stir bar.

  • Solvation: Add anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar). If solubility is poor, use a 1:1 mixture of DCM/THF or pure DMF.

  • Addition: Cool the solution to 0°C. Add the Aryl Isocyanate (1.1 mmol) dropwise over 5 minutes. Note: The reaction is often exothermic.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The product typically precipitates as a white solid.

  • Workup (Precipitation Method): If a precipitate forms, filter the solid using a sintered glass funnel. Wash the cake with cold DCM (2 x 5 mL) and Diethyl Ether (2 x 10 mL) to remove unreacted isocyanate.

  • Workup (Soluble Product): If the product remains soluble, quench with water (1 mL), dilute with EtOAc (20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH gradient 95:5 to 90:10).

Validation Criteria:

  • LC-MS: Presence of [M+H]⁺ peak corresponding to (Scaffold + Isocyanate MW).

  • ¹H NMR: Appearance of two distinct urea protons (singlets) between δ 8.5–9.5 ppm (DMSO-d₆).

Protocol B: Amide Coupling for Peptidomimetic Ligands

Context: Used to attach the scaffold to a carboxylic acid "tail" (e.g., a hydrophobic amino acid or biaryl acid) common in Dopamine D3 or MC4R ligands.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • 4-(4-Aminophenyl)-2-piperazinone (1.0 eq)[1]

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir for 15 minutes at room temperature to form the activated ester.

  • Coupling: Add 4-(4-aminophenyl)-2-piperazinone (1.0 mmol) dissolved in DMF (2 mL) to the activated ester solution.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Quench: Dilute with saturated NaHCO₃ solution (20 mL) to quench the reaction and neutralize acidic byproducts.

  • Extraction: Extract with EtOAc (3 x 20 mL). Note: The lactam makes the product polar; if extraction is difficult, use DCM/Isopropanol (3:1).

  • Purification: Reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) is recommended due to the polarity of the piperazinone.

Mechanistic Insights: Receptor Interaction

Understanding why this scaffold works is as important as how to synthesize it.

Receptor_Interaction Receptor_Asp Receptor Aspartate (Asp) (Ionic/H-bond) Receptor_Ser Receptor Serine/Threonine (H-bond Donor) Receptor_Hydrophobic Hydrophobic Pocket (Pi-Stacking) Ligand_Lactam_NH Lactam NH (H-Bond Donor) Ligand_Lactam_NH->Receptor_Asp H-Bond Ligand_Lactam_CO Lactam C=O (H-Bond Acceptor) Ligand_Lactam_CO->Receptor_Ser H-Bond Ligand_Phenyl Phenyl Ring (Pi-System) Ligand_Phenyl->Receptor_Hydrophobic Pi-Pi / Pi-Cation

Figure 2: Predicted binding mode of the piperazinone scaffold in an aminergic GPCR pocket.

Explanation:

  • Lactam NH: Acts as a critical H-bond donor, often mimicking the protonated amine of endogenous neurotransmitters (like dopamine) but without the charge penalty that hinders membrane permeability.

  • Lactam C=O: Provides an additional anchor point not present in simple piperazines, increasing selectivity for subtypes (e.g., D2 vs D4).

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences. (2020). Discusses the "privileged" status of aryl-piperazine/piperazinone scaffolds in CNS drug discovery.

  • Discovery of Novel N-Aryl Piperazine CXCR4 Antagonists. Bioorganic & Medicinal Chemistry Letters. (2018). Demonstrates the utility of aryl-piperazine derivatives in peptidergic GPCRs.

  • Synthesis of Piperazinone Derivatives. Google Patents (CN108129404B). Provides industrial context for the synthesis of chiral and achiral piperazinone cores.[3]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres. Molecules. (2022).[4] Comparative analysis of piperazine vs. lactam/spiro scaffolds in Sigma receptor binding.

Sources

Method

Methodology for Radiolabeling 4-(4-Aminophenyl)-2-piperazinone Derivatives: A Guide for Preclinical and Clinical Tracer Development

An Application Guide by a Senior Application Scientist Abstract The 4-(4-aminophenyl)-2-piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents targeting the central ne...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Abstract

The 4-(4-aminophenyl)-2-piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents targeting the central nervous system and oncological pathways[1][2]. To elucidate the in vivo behavior of these promising therapeutic candidates—including their pharmacokinetics, target engagement, and biodistribution—radiolabeling for nuclear imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is indispensable[3][4]. This application note provides a detailed methodological framework for the successful radiolabeling of 4-(4-aminophenyl)-2-piperazinone derivatives. It covers strategic considerations for radionuclide and labeling position selection, step-by-step protocols for both radioiodination and ¹⁸F-fluorination, and essential quality control procedures to ensure the final radiotracer is suitable for in vivo use.

Strategic Considerations in Radiolabeling Design

The success of a radiolabeled molecule hinges on a design strategy that preserves its biological activity while accommodating the unique constraints of radiochemistry. The two primary decisions are the choice of radionuclide and the position of its attachment.

Rationale for Radionuclide Selection

The choice of radionuclide is dictated by the intended application, the required imaging time frame, and the available radiochemistry infrastructure.

  • For PET Imaging: PET offers superior sensitivity and quantification capabilities.

    • Fluorine-18 (¹⁸F): With a half-life of 109.8 minutes, ¹⁸F is the workhorse of PET. This duration is long enough to permit complex multi-step syntheses, purification, and transport to satellite imaging sites, while still allowing for multiple imaging sessions in a single day[5]. Its low positron energy (Eβ+max = 0.634 MeV) results in high-resolution images.

    • Carbon-11 (¹¹C): The short half-life of 20.4 minutes makes ¹¹C ideal for tracking rapid biological processes and for studies requiring repeated imaging of the same subject on the same day[5]. A key advantage is that ¹¹C can be incorporated without altering the molecule's structure ("hot-for-cold" substitution), for example, by methylating a precursor amine or thiol[6][7].

  • For SPECT Imaging: SPECT is more widely accessible and is well-suited for preclinical and clinical studies.

    • Iodine-123 (¹²³I) & Iodine-125 (¹²⁵I): Radioiodine is readily incorporated into aromatic systems. ¹²³I (t½ = 13.2 hours) is ideal for SPECT imaging, while the long half-life of ¹²⁵I (t½ = 59.4 days) makes it a superb tool for in vitro assays and preclinical biodistribution studies where ex vivo tissue counting is performed[8][9].

The following table summarizes the key characteristics to guide selection:

RadionuclideHalf-lifeImaging ModalityKey AdvantagesCommon Application
¹⁸F 109.8 minPETOptimal half-life for synthesis & imaging; high resolution.Clinical & preclinical PET imaging.
¹¹C 20.4 minPETAllows for "true" labeling; enables repeat studies.Rapid pharmacokinetic studies; receptor occupancy.
¹²³I 13.2 hrsSPECTGood imaging characteristics; longer half-life for slower kinetics.Clinical SPECT imaging.
¹²⁵I 59.4 daysAutoradiographyVery long half-life for batch production and long-term studies.In vitro binding assays; preclinical biodistribution.
Selection of Labeling Position

The 4-(4-aminophenyl)-2-piperazinone structure offers several potential sites for radiolabel attachment. The key is to choose a position that is synthetically accessible and minimally perturbs the molecule's affinity for its biological target.

Caption: Potential radiolabeling positions on the core scaffold.

  • Position A (Aromatic Ring): This is a common and reliable position for introducing radiohalogens like ¹⁸F or radioiodine. Direct electrophilic iodination is possible, but for high molar activity, a destannylation reaction from a trialkyltin precursor is superior[8][9]. For ¹⁸F, nucleophilic substitution of a leaving group (e.g., -NO₂, -NMe₃⁺) is a standard method[10].

  • Position B (Piperazinone N-H): The secondary amine in the piperazinone ring is an excellent site for ¹¹C-methylation using [¹¹C]CH₃I or [¹¹C]CH₃OTf, provided the N-H is not a critical pharmacophore for binding[6][11].

  • Position C (Primary Amine): The primary aromatic amine can be functionalized with a radiolabeled prosthetic group. For example, it can be acylated with N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) or undergo reductive amination with a radiolabeled aldehyde like 4-[¹⁸F]fluorobenzaldehyde[10][12]. This approach is robust and modular.

Experimental Protocols

The following sections provide detailed, self-validating protocols for two distinct and highly applicable labeling strategies.

Method 1: Radioiodination for SPECT Imaging via Iododestannylation

This method produces a no-carrier-added, high molar activity product, which is critical for imaging targets with low receptor density. The process involves synthesizing a stable organotin precursor followed by a rapid radiolabeling reaction.

Caption: Workflow for radioiodination via an organotin precursor.

Protocol 2.1.1: Synthesis of the 4-(4-Amino-3-(tributylstannyl)phenyl)-2-piperazinone Precursor

Causality: A trialkyltin group, most commonly tributyltin, is introduced onto the aromatic ring ortho to the amine. This position is activated towards electrophilic substitution. The stannane serves as an excellent leaving group in the presence of an electrophilic radioiodine source, enabling a clean and high-yield substitution.

  • Starting Material: Begin with 4-(4-Amino-3-bromophenyl)-2-piperazinone (synthesis assumed via standard methods).

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon), dissolve the bromo-precursor (1 equivalent) in anhydrous toluene.

  • Reagents: Add bis(tributyltin) (1.2 equivalents) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction, filter through celite, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure tributyltin precursor. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2.1.2: No-Carrier-Added Radioiodination with Iodine-125

Causality: An oxidizing agent like Chloramine-T converts the Na[¹²⁵I] iodide into an electrophilic iodine species ([¹²⁵I]⁺), which rapidly displaces the tributyltin group from the aromatic ring. The reaction is fast to maximize yield before the radionuclide decays significantly.

  • Reagent Preparation: In a shielded vial, add 5-10 µg of the tributyltin precursor dissolved in ethanol.

  • Radioisotope Addition: Add Na[¹²⁵I] (typically 37-185 MBq, 1-5 mCi) in 0.1 M NaOH.

  • Initiation: Add 10 µL of freshly prepared Chloramine-T solution (2 mg/mL in water). Vortex immediately for 30-60 seconds at room temperature.

  • Quenching: Stop the reaction by adding 50 µL of sodium metabisulfite solution (4 mg/mL in water) to reduce any unreacted oxidizing agent.

  • Purification:

    • Inject the entire reaction mixture onto a semi-preparative reverse-phase C18 HPLC column.

    • Elute with a gradient of acetonitrile and water (containing 0.1% TFA).

    • Monitor the eluent with a UV detector (to locate the cold standard) and a radioactivity detector.

    • Collect the radioactive peak corresponding to the product.

  • Formulation: Remove the organic solvent from the collected fraction under a stream of nitrogen and reformulate in a sterile solution (e.g., saline with 10% ethanol) for in vivo studies.

Method 2: ¹⁸F-Labeling via Reductive Amination for PET Imaging

This late-stage functionalization strategy is highly valuable as it introduces the radioisotope in the final step, maximizing the overall radiochemical yield. It leverages the reactivity of the primary amine on the core scaffold.

Protocol 2.2.1: Synthesis of 4-[¹⁸F]Fluorobenzaldehyde Prosthetic Group

Causality: 4-[¹⁸F]Fluorobenzaldehyde is a versatile building block. It is typically synthesized via nucleophilic aromatic substitution on a precursor with a good leaving group, such as a trimethylammonium triflate salt, which is highly activated towards substitution by [¹⁸F]fluoride[10].

  • [¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via a cyclotron. Trap the [¹⁸F]F⁻ on an anion exchange cartridge (e.g., QMA).

  • Elution & Drying: Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate. Azeotropically dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen with acetonitrile.

  • Radiolabeling: Add the precursor, 4-formyl-N,N,N-trimethylanilinium triflate, dissolved in a polar aprotic solvent (e.g., DMSO). Heat the reaction at 110-130°C for 10-15 minutes[10].

  • Purification: The resulting 4-[¹⁸F]fluorobenzaldehyde can be purified using a simple C18 Sep-Pak cartridge, eluting the product with ethanol.

Protocol 2.2.2: Reductive Amination with 4-(4-Aminophenyl)-2-piperazinone

Causality: The primary amine of the piperazinone derivative reacts with the aldehyde of 4-[¹⁸F]fluorobenzaldehyde to form an intermediate imine. A mild reducing agent, sodium triacetoxyborohydride, selectively reduces the imine to a stable secondary amine without reducing the aldehyde, completing the conjugation[10].

  • Reaction Setup: To the purified 4-[¹⁸F]fluorobenzaldehyde in a suitable solvent, add the 4-(4-aminophenyl)-2-piperazinone precursor (1-2 mg).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) and a small amount of acetic acid. Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50°C) for 15 minutes.

  • Purification & Formulation: Purify the final product, [¹⁸F]-N-(4-fluorobenzyl)-4-(phenyl)-2-piperazinone, using semi-preparative HPLC as described in Protocol 2.1.2. Formulate the final product in a biocompatible solution.

Quality Control: A Self-Validating System

Rigorous quality control (QC) is non-negotiable and ensures the trustworthiness and reproducibility of in vivo data. Every batch of radiotracer must be validated before use.

QC ParameterMethodSpecificationRationale
Identity Co-injection with standard on radio-HPLCRadioactive peak retention time matches the UV peak of the non-radioactive standard.Confirms that the radioactive product is the correct chemical entity[13].
Radiochemical Purity (RCP) Radio-HPLC / Radio-TLC> 95%Ensures that the observed in vivo signal is from the desired tracer, not radioactive impurities[9][14].
Molar Activity (Aₘ) HPLC with UV standard curve & dose calibratorTypically > 37 GBq/µmol (1 Ci/µmol) at the time of injection.High molar activity is crucial to avoid saturating the biological target, which would lead to non-specific binding and inaccurate imaging data[10][13].
Residual Solvents Gas Chromatography (GC)Below USP limits (e.g., <410 ppm for ACN).High levels of organic solvents can be toxic and must be removed during formulation.
Stability Radio-HPLC analysis of the final product over time.> 95% intact after 2 hours in formulation and after 1 hour in human serum.Confirms the tracer does not degrade before or during the imaging experiment, preventing the accumulation of radiometabolites in non-target tissues[10].

Conclusion

This guide outlines robust and adaptable methodologies for the radiolabeling of 4-(4-aminophenyl)-2-piperazinone derivatives. The choice between radioiodination for SPECT and ¹⁸F-labeling for PET depends on the specific research question and available resources. By following these detailed protocols, which integrate precursor synthesis, late-stage radiolabeling, and stringent quality control, researchers can confidently produce high-quality radiotracers. These tools are essential for accelerating drug development by enabling non-invasive, quantitative assessment of novel therapeutics in living systems.

References

  • Methods for Radiolabelling Nanoparticles: PET Use (Part 2). PMC - NIH.[Link]

  • Methods for Radiolabelling Nanoparticles. Encyclopedia.pub.[Link]

  • Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use. MDPI.[Link]

  • Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. PubMed.[Link]

  • Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. OpenWorks @ MD Anderson.[Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.[Link]

  • A new way to prepare imaging agents, thanks to a new method of radiolabeling. Health Imaging.[Link]

  • Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed.[Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH.[Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI.[Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI.[Link]

  • Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. ResearchGate. [https://www.researchgate.net/publication/235640243_Synthesis_and_Radiosynthesis_of_a_Novel_PET_Fluorobenzyl_Piperazine_for_Melanoma_Tumour_Imaging_18F]MEL054]([Link])

  • Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide -- a potential radiotracer for D3 receptor imaging with PET. PubMed.[Link]

  • Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. PubMed.[Link]

  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC - NIH.[Link]

  • Chelator Design and Radiolabeling Chemistry of Radiometals. RSC Publishing.[Link]

  • 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Springer.[Link]

  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications (RSC Publishing).[Link]

  • Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. MDPI.[Link]

  • Synthesis, radiolabeling and quality control of In-111-DOTA-bevacizumab for radioimmunoscintigraphy of VEGF receptors. ResearchGate.[Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.[Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC - PubMed Central.[Link]

  • A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks.[Link]

  • Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals. EJNMMI Radiopharmacy and Chemistry.[Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Aminophenyl)-2-piperazinone

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-(4-Aminophenyl)-2-piperazinone. This document provides a series of troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-(4-Aminophenyl)-2-piperazinone. This document provides a series of troubleshooting strategies and frequently asked questions (FAQs) to address common challenges in your experimental workflows. The guidance progresses from fundamental solubility assessments to advanced formulation techniques, explaining the scientific principles behind each approach to empower you to make informed decisions.

Introduction to 4-(4-Aminophenyl)-2-piperazinone and its Solubility Profile

4-(4-Aminophenyl)-2-piperazinone is a heterocyclic compound featuring both an aromatic amine and a piperazinone moiety. While the piperazine ring itself can confer aqueous solubility, the presence of the phenyl group can significantly decrease it, potentially leading to challenges in dissolution for various in vitro and in vivo applications. Many piperazine derivatives are known to have therapeutic potential, making it crucial to overcome any solubility-related hurdles in their development.[1] This guide will walk you through a systematic approach to enhancing the solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving 4-(4-Aminophenyl)-2-piperazinone in my aqueous buffer. What are the first steps I should take?

A1: Initial Solubility Assessment and pH Adjustment

Before exploring more complex methods, it's essential to understand the fundamental solubility of your compound and how it's influenced by pH. The aromatic amine group in 4-(4-Aminophenyl)-2-piperazinone is basic and can be protonated at acidic pH, which typically increases aqueous solubility.

Troubleshooting Workflow:

start Start: Undissolved Compound in Aqueous Buffer check_ph Measure pH of the solution start->check_ph ph_acidic Is the pH acidic (e.g., < 5)? check_ph->ph_acidic pH is already acidic ph_neutral_alkaline Is the pH neutral or alkaline (e.g., > 6)? check_ph->ph_neutral_alkaline not_dissolved Compound remains insoluble ph_acidic->not_dissolved acidify Gradually add a dilute acid (e.g., 0.1 M HCl) to lower the pH ph_neutral_alkaline->acidify Yes observe Observe for dissolution acidify->observe dissolved Compound Dissolves observe->dissolved observe->not_dissolved No significant improvement consider_cosolvent Proceed to Co-solvent Strategies (Q2) not_dissolved->consider_cosolvent start Inadequate solubility with pH adjustment select_cosolvent Select a panel of biocompatible co-solvents (e.g., Ethanol, PG, PEG 400, DMSO) start->select_cosolvent prepare_solutions Prepare solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%) in your chosen buffer select_cosolvent->prepare_solutions determine_solubility Determine the solubility of the compound in each co-solvent mixture prepare_solutions->determine_solubility evaluate_results Evaluate solubility enhancement vs. co-solvent concentration determine_solubility->evaluate_results sufficient_solubility Sufficient solubility achieved evaluate_results->sufficient_solubility Success insufficient_solubility Solubility still insufficient or high co-solvent concentration is undesirable evaluate_results->insufficient_solubility Failure advanced_techniques Consider Advanced Formulation Strategies (Q3) insufficient_solubility->advanced_techniques start Inadequate solubility with pH/co-solvents decision1 Is the compound thermally stable? start->decision1 decision2 Is particle size reduction a viable option for your application? start->decision2 decision3 Does the molecular structure fit within a cyclodextrin cavity? start->decision3 decision4 Is a lipid-based formulation suitable for your study? start->decision4 solid_dispersion Solid Dispersion (Hot-Melt Extrusion) decision1->solid_dispersion Yes spray_drying Solid Dispersion (Spray Drying) decision1->spray_drying No end Select and optimize the most promising technique solid_dispersion->end spray_drying->end micronization Micronization decision2->micronization Yes nanosuspension Nanosuspension micronization->nanosuspension If further enhancement is needed nanosuspension->end cyclodextrin Cyclodextrin Complexation decision3->cyclodextrin Yes cyclodextrin->end sedds Self-Emulsifying Drug Delivery System (SEDDS) decision4->sedds Yes sedds->end

Sources

Optimization

Technical Support Center: Synthesis of 4-(4-Aminophenyl)-2-piperazinone

Welcome to the technical support center for the synthesis of 4-(4-Aminophenyl)-2-piperazinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Aminophenyl)-2-piperazinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Drawing from established synthetic methodologies and extensive field experience, this document provides in-depth troubleshooting advice in a practical question-and-answer format to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of 4-(4-aminophenyl)-2-piperazinone typically involves two key transformations: the N-arylation of 2-piperazinone followed by the reduction of a nitro group to an amine. The most common challenges arise from side reactions during the N-arylation step, which is often accomplished via a Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr) reaction.

FAQ 1: Low Yield in Buchwald-Hartwig N-Arylation of 2-Piperazinone

Question: I am attempting the Buchwald-Hartwig amination of 2-piperazinone with 1-bromo-4-nitrobenzene, but I am observing a low yield of the desired N-arylated product. What are the potential causes and how can I improve the reaction efficiency?

Answer:

Low yields in Buchwald-Hartwig amination are a common issue and can often be attributed to several competing side reactions. The primary culprits are typically hydrodehalogenation of the aryl bromide and catalyst deactivation.

Causality and Troubleshooting:

  • Hydrodehalogenation: This side reaction converts the starting material, 1-bromo-4-nitrobenzene, into nitrobenzene, which does not participate in the desired coupling reaction. This is often promoted by moisture in the reaction mixture, which can react with the palladium catalyst to generate palladium hydride species that are responsible for the dehalogenation.

    • Troubleshooting Protocol:

      • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Solvents should be freshly distilled or obtained from a solvent purification system.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration to prevent the ingress of atmospheric moisture and oxygen.

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of inactive palladium black or the oxidation of the phosphine ligand.

    • Troubleshooting Protocol:

      • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient aryl halides like 1-bromo-4-nitrobenzene, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective in promoting the desired reductive elimination step and preventing catalyst decomposition.[1][2][3]

      • Base Selection: The choice of base is also crucial. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium tert-butoxide (NaOtBu) when working with substrates that are sensitive to strong bases.[1]

      • Temperature Control: While Buchwald-Hartwig reactions often require heating, excessive temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.

Summary of Recommended Starting Conditions for Buchwald-Hartwig N-Arylation:

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that promote reductive elimination.[1]
Base Cs₂CO₃ or K₃PO₄Milder bases that can prevent side reactions.
Solvent Toluene or Dioxane (anhydrous)Common aprotic solvents for this reaction.
Temperature 80-110 °COptimal temperature range for many Buchwald-Hartwig reactions.
Atmosphere Nitrogen or ArgonEssential for preventing catalyst deactivation and side reactions.
FAQ 2: Formation of a Di-arylated Piperazinone Impurity

Question: During the N-arylation of 2-piperazinone, I am observing the formation of a significant amount of a di-arylated byproduct, 1,4-bis(4-nitrophenyl)-2-piperazinone. How can I suppress this side reaction?

Answer:

The formation of a di-arylated byproduct occurs when both nitrogen atoms of the 2-piperazinone ring undergo N-arylation. This is a common issue, especially when using a stoichiometric excess of the aryl halide or when the reaction conditions favor multiple substitutions.

Causality and Troubleshooting:

  • Stoichiometry: An excess of the aryl halide will drive the reaction towards di-substitution.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess of the 2-piperazinone relative to the aryl halide (e.g., 1.1 to 1.2 equivalents of 2-piperazinone) to favor mono-arylation.

  • Reaction Conditions: High temperatures and prolonged reaction times can also promote the second N-arylation.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Once the starting aryl halide is consumed, the reaction should be quenched to prevent further reaction.

      • Lower Temperature: If di-arylation is still a problem, try running the reaction at a lower temperature. This will slow down both the desired and undesired reactions, but may improve the selectivity for mono-arylation.

Workflow for Minimizing Di-arylation:

G start Start: Di-arylation Observed stoichiometry Adjust Stoichiometry: Use 1.1-1.2 eq. of 2-piperazinone start->stoichiometry monitor Monitor Reaction Closely (TLC or LC-MS) stoichiometry->monitor quench Quench Reaction Promptly After Aryl Halide Consumption monitor->quench temp If Di-arylation Persists: Lower Reaction Temperature monitor->temp Di-arylation still significant end End: Minimized Di-arylation quench->end temp->monitor

Caption: Troubleshooting workflow for minimizing di-arylation.

FAQ 3: Incomplete Reduction of the Nitro Group

Question: After the N-arylation step, I am attempting to reduce the nitro group of 4-(4-nitrophenyl)-2-piperazinone to the corresponding amine using catalytic hydrogenation. However, the reaction is either incomplete or I am observing the formation of side products. What could be the issue?

Answer:

Incomplete reduction or the formation of side products during the reduction of an aromatic nitro group is a frequent challenge. The success of this step is highly dependent on the choice of catalyst, solvent, and reaction conditions.

Causality and Troubleshooting:

  • Catalyst Poisoning: The palladium catalyst used for hydrogenation can be poisoned by residual reagents or byproducts from the previous N-arylation step, such as phosphine ligands or their oxides.

    • Troubleshooting Protocol:

      • Purify the Intermediate: It is crucial to purify the 4-(4-nitrophenyl)-2-piperazinone intermediate before proceeding with the reduction. This can be achieved by recrystallization or column chromatography to remove any catalyst poisons.

      • Catalyst Loading: If poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C) may help to drive the reaction to completion.

  • Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. Under certain conditions, these intermediates can accumulate or react to form undesired byproducts like azoxy or azo compounds.

    • Troubleshooting Protocol:

      • Hydrogen Pressure: Ensure an adequate and constant pressure of hydrogen is maintained throughout the reaction. A higher pressure (e.g., 50 psi) can often favor complete reduction to the amine.

      • Solvent Choice: The choice of solvent can influence the reduction pathway. Protic solvents like ethanol, methanol, or acetic acid are generally effective for this transformation.

      • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reduction methods such as using tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. These methods are often less susceptible to catalyst poisoning.

Experimental Protocol for Nitro Group Reduction:

  • Catalytic Hydrogenation:

    • Dissolve the purified 4-(4-nitrophenyl)-2-piperazinone in a suitable solvent (e.g., ethanol or methanol).

    • Add 5-10 mol% of 10% palladium on carbon (Pd/C).

    • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

    • Maintain a hydrogen pressure of 15-50 psi and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the product.

  • Reduction with SnCl₂:

    • Suspend the 4-(4-nitrophenyl)-2-piperazinone in ethanol.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

    • Heat the reaction mixture at reflux until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

    • Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate) to isolate the product.

Visualizing the Reduction Pathway and Potential Side Products:

G Nitro Ar-NO₂ (Nitro Compound) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Reduction Azoxy Ar-N(O)=N-Ar (Azoxy Byproduct) Nitroso->Azoxy Condensation Amine Ar-NH₂ (Desired Amine) Hydroxylamine->Amine Reduction Hydroxylamine->Azoxy Condensation Azo Ar-N=N-Ar (Azo Byproduct) Azoxy->Azo Reduction

Sources

Troubleshooting

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Piperazinones

Welcome to the technical support center for the optimization of Buchwald-Hartwig amination, with a specific focus on the synthesis of piperazinones. This guide is designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Buchwald-Hartwig amination, with a specific focus on the synthesis of piperazinones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and refine their C-N cross-coupling reactions involving this important heterocyclic scaffold. Piperazinone moieties are prevalent in a vast number of biologically active compounds, making their efficient synthesis a critical aspect of pharmaceutical research.[1][2][3]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The guidance herein is grounded in established mechanistic principles and practical laboratory experience to help you overcome common challenges and achieve optimal results.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter during the Buchwald-Hartwig amination of piperazinones. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low to No Product Formation

You've set up your reaction, but analysis (TLC, LC-MS) shows little to no formation of the desired N-aryl piperazinone, with starting materials largely unconsumed.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst or may have decomposed.

    • Solution: Switch to a pre-formed Pd(0) catalyst or a modern, air-stable precatalyst (e.g., G3 or G4 Buchwald precatalysts).[4][5] Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[6] The quality of the palladium source is crucial; consider using a fresh batch.[6]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[7][8] An improper ligand can lead to slow or no reaction.

  • Incorrect Base Selection: The base plays a crucial role in the deprotonation of the amine and/or the palladium-amine complex.[7][12] Its strength and solubility can significantly impact the reaction rate.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[4][7] If your substrate is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures.[9][13][14] The choice of base can be solvent-dependent; for instance, anionic bases are favored in nonpolar solvents.[12]

  • Solvent and Temperature Issues: The solubility of all components is critical for a successful reaction.[4][15] Additionally, the temperature must be sufficient to overcome the activation energy of the rate-determining step, often the oxidative addition.[16]

Problem 2: Formation of Side Products

Your reaction yields a mixture of products, complicating purification and reducing the yield of the desired compound.

Potential Causes & Solutions:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene, consuming the starting material without forming the C-N bond.

    • Cause: This side reaction can compete with reductive elimination and is often promoted by certain catalyst systems or the presence of water.[10][17]

    • Solution: Ensure strictly anhydrous conditions. Optimizing the catalyst-to-ligand ratio and the choice of ligand can minimize this pathway.

  • Homocoupling (Dimerization): You observe the formation of biaryl compounds from the coupling of two aryl halide molecules.

    • Cause: This side reaction can be favored under certain conditions, particularly with highly reactive catalyst systems.[17]

    • Solution: Adjusting the catalyst loading and reaction temperature can often suppress homocoupling.[17] Screening different ligands may also be beneficial.

  • Bis-arylation of Piperazinone: If the piperazinone substrate has a second N-H bond, double arylation can occur.

    • Solution: Use a protecting group (e.g., Boc, Cbz) on the second nitrogen if mono-arylation is desired. Alternatively, carefully control the stoichiometry of the aryl halide (using it as the limiting reagent).

Problem 3: Reaction Stalls or is Sluggish

The reaction starts but fails to proceed to completion, even after an extended time.

Potential Causes & Solutions:

  • Catalyst Inhibition: The catalyst's activity can be diminished over the course of the reaction.

    • Cause: With aryl iodides, the generated iodide anion can form unreactive palladium-iodide bridged dimers, inhibiting the catalytic cycle.[4][9]

    • Solution: For aryl iodides, using toluene as a solvent can be advantageous due to the poor solubility of the inhibiting iodide salts.[9] Bidentate ligands can also help prevent the formation of these inactive dimers.[10]

  • Insufficient Base Strength or Solubility: The base may not be strong enough to facilitate the necessary deprotonation step efficiently, or it may not be sufficiently soluble in the reaction medium.

    • Solution: Ensure vigorous stirring, as dense inorganic bases can settle at the bottom of the reaction vessel.[4] Consider using a combination of an inorganic base with a soluble organic base like DBU.[4] For challenging substrates, stronger bases like LHMDS may be required.[4]

  • Steric Hindrance: Highly substituted aryl halides or bulky piperazinone derivatives can slow down the reaction.

    • Solution: Employ more active, sterically demanding ligands (e.g., BrettPhos, RuPhos) which are designed to accelerate reductive elimination for hindered substrates.[9] Higher reaction temperatures and longer reaction times may also be necessary.

Experimental Protocols & Data

General Protocol for Optimization Screening

This protocol provides a starting point for the optimization of the Buchwald-Hartwig amination of a piperazinone with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Piperazinone (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, add the aryl halide, piperazinone, palladium precatalyst, and base to the oven-dried reaction vial.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[17]

Table 1: Recommended Starting Conditions for Screening
Parameter Condition A (General) Condition B (For Aryl Chlorides) Condition C (Base-Sensitive Substrates)
Pd Source Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)(Included in precatalyst)SPhos (4 mol%)
Base NaOtBu (1.4 equiv)LHMDS (1.5 equiv)Cs₂CO₃ (2.0 equiv)
Solvent TolueneDioxaneDMF
Temperature 100 °C110 °C90 °C

Visualizing the Mechanism and Troubleshooting Logic

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][13][16] Understanding this cycle is key to effective troubleshooting.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Rate-Determining Step (often) Pd(II)Complex Ar-Pd(II)-X(L) OxAdd->Pd(II)Complex AmineCoord Amine Coordination & Deprotonation (Base) Pd(II)Complex->AmineCoord AmidoComplex Ar-Pd(II)-NR₂(L) AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing and solving common problems.

Troubleshooting Flowchart Start Reaction Issue: Low/No Yield or Side Products Check_Catalyst Is the catalyst active? (Fresh? Degassed?) Start->Check_Catalyst Check_Ligand Is the ligand appropriate for the substrate? Check_Catalyst->Check_Ligand No Sol_Catalyst Use precatalyst (G3/G4). Ensure inert atmosphere. Check_Catalyst->Sol_Catalyst Yes Check_Base Is the base strong enough and soluble? Check_Ligand->Check_Base No Sol_Ligand Screen ligands: XPhos, RuPhos, SPhos. Check_Ligand->Sol_Ligand Yes Check_Conditions Are temperature and solvent optimized? Check_Base->Check_Conditions No Sol_Base Try NaOtBu or LHMDS. For sensitive substrates, use K₃PO₄/Cs₂CO₃. Check_Base->Sol_Base Yes Sol_Conditions Screen solvents (Toluene, Dioxane). Increase temperature for Ar-Cl. Check_Conditions->Sol_Conditions Yes Success Reaction Optimized Check_Conditions->Success No Sol_Catalyst->Check_Ligand Sol_Ligand->Check_Base Sol_Base->Check_Conditions Sol_Conditions->Success

Caption: A logical guide to troubleshooting amination reactions.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide is best for this reaction: iodide, bromide, or chloride?

Generally, the reactivity order for the oxidative addition step is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4] However, in practice, aryl bromides are often ideal starting points as they balance reactivity with stability and cost. Aryl iodides can sometimes cause catalyst inhibition.[4][9] Aryl chlorides are less reactive and may require more forcing conditions, such as higher temperatures and more active catalyst systems (e.g., those based on sterically hindered biarylphosphine ligands).[7][20]

Q2: Can I run this reaction open to the air?

While some modern palladium precatalysts are marketed as "air-stable," the active Pd(0) species is susceptible to oxidation.[2][4] For consistent and reproducible results, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

Q3: My piperazinone substrate has other functional groups. Will they interfere with the reaction?

The Buchwald-Hartwig amination is known for its good functional group tolerance. However, certain groups can be problematic. Esters and some protecting groups can be sensitive to strong bases like NaOtBu, especially at high temperatures.[9][20] In such cases, screening weaker bases like K₃PO₄ or Cs₂CO₃ is advisable.[9][14] Acidic protons (e.g., from alcohols or unprotected amides) will be deprotonated by the base, so an excess of the base should be used.

Q4: How do I choose the right palladium catalyst and ligand combination?

Q5: What is the typical catalyst loading, and can it be reduced?

For laboratory-scale synthesis and optimization, a catalyst loading of 1-2 mol% is common. Ligand-to-palladium ratios are typically 1:1 to 2:1. For large-scale applications, minimizing the catalyst loading is crucial for economic and environmental reasons.[7][21] Once optimal conditions are found, a systematic reduction of the catalyst loading can be attempted. Highly active precatalysts often allow for significantly lower loadings (down to 0.1 mol% or less) in efficient reactions.[19]

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. [Link]

  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles | Organic Letters - ACS Publications. [Link]

  • Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. [Link]

  • investigation of catalysts for cn coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]

  • Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem - YouTube. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling - NIH. [Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. [Link]

  • Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction - RSC Publishing. [Link]

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC. [Link]

Sources

Optimization

optimizing reaction conditions for 4-(4-Aminophenyl)-2-piperazinone coupling

The following guide is structured as a Technical Support Center for researchers working with 4-(4-Aminophenyl)-2-piperazinone . It addresses the two critical phases of this scaffold's lifecycle: Synthesis (creating the c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with 4-(4-Aminophenyl)-2-piperazinone . It addresses the two critical phases of this scaffold's lifecycle: Synthesis (creating the core) and Application (coupling the aniline moiety to downstream targets).[1][2]

[1][2]

Status: Operational | Tier: Advanced Chemical Synthesis Scope: Optimization of Synthesis (N-Arylation) & Downstream Coupling (Amide Formation) Audience: Medicinal Chemists, Process Chemists[1][2]

Core Workflow & Decision Logic

Before optimizing specific parameters, identify your current operational stage.[1][2] This scaffold presents a dichotomy in reactivity: the piperazinone secondary amine (used to build the scaffold) and the aniline primary amine (used for downstream drug synthesis).[1][2]

Operational Decision Tree

ReactionLogic Start Current Objective Build Synthesize Scaffold (Make the Molecule) Start->Build No Scaffold Use Downstream Coupling (Use the Molecule) Start->Use Have Scaffold RouteA Route A: SNAr (F-Nitrobenzene) Build->RouteA Cost/Scale Priority RouteB Route B: Pd-Catalysis (Buchwald-Hartwig) Build->RouteB Late-Stage/Complex Aryl Coupling Amide/Urea Formation (Aniline Reactivity) Use->Coupling Target Synthesis

Figure 1: Decision logic for selecting the appropriate optimization pathway.

Module A: Optimizing Scaffold Synthesis (The "Make")

Context: You are reacting piperazin-2-one with a 4-substituted phenyl electrophile to create the N-aryl core.

Protocol 1: The SNAr Route (Industrial Standard)

Best for: Multi-gram scale, cost-efficiency, avoiding heavy metals.[1]

The Reaction: Piperazin-2-one + 1-Fluoro-4-nitrobenzene


 Intermediate 

Product[1][2]

Optimization Table:

Parameter Standard Condition Optimization for Yield/Purity
Solvent DMF or DMSO NMP (N-Methyl-2-pyrrolidone) often shows superior conversion rates at high concentrations.[1][2]
Base K₂CO₃ K₃PO₄ (anhydrous) can reduce tar formation compared to carbonates at high T.
Temp 100-120°C Step-wise heating: Hold at 80°C for 1h, then ramp to 110°C. Prevents exotherm-driven impurity profiles.[1][2]

| Regioselectivity | N4 vs N1 | The N1 (amide) is non-nucleophilic under basic SNAr conditions.[1][2] No protection needed. |[1][3]

Troubleshooting Q&A:

  • Q: My reaction mixture turned into a black tar.

    • Diagnosis: Thermal decomposition or oxidation of the phenoxide/amine species.[2][3]

    • Fix: Degas solvents thoroughly.[2] Switch base to DIPEA in NMP at 110°C; organic bases often yield cleaner profiles than inorganic slurries in SNAr.[2]

  • Q: The nitro-reduction step (Raney Ni) is incomplete.

    • Diagnosis: Catalyst poisoning by residual fluoride or sulfur traces.[2]

    • Fix: Ensure rigorous aqueous wash of the SNAr intermediate before hydrogenation.[2] Switch to Pd/C with Ammonium Formate (Transfer Hydrogenation) for better reproducibility on small scales.

Protocol 2: The Buchwald-Hartwig Route (High Complexity)

Best for: Late-stage functionalization or when nitro-precursors are unavailable.[1][2]

The Reaction: Piperazin-2-one + 4-Bromoaniline (protected)


 Product[1][2]

Critical Optimization:

  • Ligand: Use BrettPhos or XPhos .[2] These bulky, electron-rich phosphines are essential for coupling amides/secondary amines with high efficiency.[1][2]

  • Base: LiHMDS or Cs₂CO₃ .[2] Avoid NaOtBu if the lactam ring is sensitive to ring-opening (though piperazinone is relatively stable).[2]

Module B: Downstream Coupling (The "Use")

Context: You are using the aniline amine (-NH₂) of the scaffold to couple with a carboxylic acid or acid chloride (e.g., creating Apixaban analogs).

The Solubility Paradox

The 4-(4-aminophenyl)-2-piperazinone scaffold is zwitterionic-like and highly polar.[2] It dissolves poorly in standard organic coupling solvents (DCM, Toluene), leading to "gummy" precipitates and stalled reactions.[1][2]

Optimized Coupling Protocol (Amide Bond Formation)

Step-by-Step Methodology:

  • Solvent System: Do NOT use pure DCM. Use DMF:DCM (1:1) or pure NMP .

  • Activation: Pre-activate the carboxylic acid with HATU (1.1 eq) and DIPEA (2.5 eq) for 15 mins before adding the piperazinone scaffold.

  • Addition: Add the scaffold as a solution in DMF.

  • Temperature: 0°C

    
     RT.
    

Troubleshooting Q&A:

  • Q: I see low conversion of the aniline, even with HATU.

    • Cause: The aniline nitrogen is deactivated by the electron-withdrawing nature of the piperazinone ring (inductive effect) and potential H-bonding with the lactam carbonyl.[1][2]

    • Fix: Switch to Mixed Anhydride method (Isobutyl chloroformate/NMM) or use Acid Chloride with Pyridine.[1][2] The higher electrophilicity of the acid chloride overcomes the nucleophilic sluggishness of the aniline.[1][3]

  • Q: Regioselectivity – Is the lactam nitrogen (N1) reacting?

    • Analysis: The pKa of the aniline NH2 is ~4-5.[2] The pKa of the lactam NH is ~15.[3] Under standard coupling conditions (basic pH), the lactam is not deprotonated and is non-nucleophilic.[1]

    • Risk Factor: If you use NaH or extremely strong bases, you will alkylate/acylate the lactam.[1][3] Stick to DIPEA or TEA .[2]

  • Q: Isolation is difficult; the product stays in the aqueous phase. [1][3]

    • Cause: The piperazinone motif is highly water-soluble.[2]

    • Fix: Do not rely on standard water/EtOAc extraction.[2][3]

      • Method A: Evaporate DMF/NMP, then use reverse-phase flash chromatography (C18, Water/MeCN).[1][2]

      • Method B: "Salting out" with n-Butanol.[2] Extract the aqueous layer with n-Butanol , then evaporate.[1][2]

Visualizing the Impurity Pathways

Understanding where the reaction fails is key to optimization.[2]

ImpurityPathways Start Coupling Reaction (Aniline + R-COOH) Path1 Issue: Incomplete Conversion Start->Path1 Path2 Issue: Bis-Acylation Start->Path2 Cause1 Poor Solubility of Scaffold (Precipitation) Path1->Cause1 Cause2 Deactivated Aniline Nucleophile Path1->Cause2 Cause3 Excess Base/Strong Base (Lactam Deprotonation) Path2->Cause3 Sol1 Fix: Switch to NMP or DMF Cause1->Sol1 Sol2 Fix: Use Acid Chloride or T3P Cause2->Sol2 Sol3 Fix: Limit Base to DIPEA/TEA Cause3->Sol3

Figure 2: Troubleshooting logic for downstream amide coupling defects.

References & Authority

  • Synthesis of Piperazinone Scaffolds (SNAr Route):

    • Context: Detailed protocols for reacting piperazinones with fluoronitrobenzenes.

    • Source:Technical Disclosure Commons, "Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol" (Analogous chemistry).[1][2][4]

  • Buchwald-Hartwig Coupling of Piperazinones:

    • Context: Pd-catalyzed N-arylation selectivity favoring the amine over the lactam.[2]

    • Source:Organic Letters, "A Facile Pd-Catalyzed Methodology...[1][2][5] Arylpiperazines".

  • Chemical Properties & Solubility Data:

    • Context: pKa and solubility data for 4-(4-aminophenyl)-2-piperazinone (CAS 223786-04-7).[1][2]

    • Source:PubChem Compound Summary.

    • [1][2]

  • Regioselectivity in Piperazine Functionalization:

    • Context: Mechanistic insight into N1 vs N4 selectivity.[2]

    • Source:MDPI Organics, "Recent Advances in the Synthesis of Piperazines".[1][3]

Sources

Troubleshooting

minimizing dimer formation in 4-(4-Aminophenyl)-2-piperazinone reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation Welcome to the technical support center for 4-(4-Aminophenyl)-2-piperazinone. This resource, designed by our team of a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation

Welcome to the technical support center for 4-(4-Aminophenyl)-2-piperazinone. This resource, designed by our team of application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with this compound, with a specific focus on the prevention of dimer formation. Our goal is to equip you with the knowledge to optimize your reaction conditions, ensure the integrity of your synthesis, and confidently analyze your results.

Troubleshooting Guide: Dimer Formation

Dimerization is a common side reaction in processes involving 4-(4-Aminophenyl)-2-piperazinone, primarily due to the reactivity of the aniline moiety. This guide provides a structured approach to diagnosing and resolving this issue.

Issue 1: Significant formation of a high molecular weight impurity, suspected to be a dimer, is observed during my coupling reaction.

  • Probable Cause: The primary cause of dimerization is the oxidative coupling of the aniline nitrogen of 4-(4-Aminophenyl)-2-piperazinone. This can be exacerbated by the presence of oxidizing agents, inappropriate pH, or elevated temperatures. The reaction proceeds through the formation of radical cations that then couple.

  • Solutions & Explanations:

    • Employ a Protecting Group Strategy: The most effective method to prevent dimerization is to temporarily protect the aniline nitrogen. A tert-butyloxycarbonyl (Boc) group is highly recommended due to its stability under many coupling conditions and its straightforward removal under acidic conditions.[1][2] By converting the nucleophilic amine to a less reactive carbamate, you effectively shut down the oxidative dimerization pathway.[1][3]

    • Optimize Reaction Conditions:

      • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., argon or nitrogen). This minimizes the presence of atmospheric oxygen, a key oxidant that can promote dimerization.

      • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

      • Temperature Control: While some amide couplings with anilines may require elevated temperatures, it's crucial to maintain the lowest effective temperature to minimize side reactions like dimerization.[4]

      • Base Selection: The choice of base can influence the reaction outcome. For peptide couplings, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are commonly used.[5] The basicity of the reaction medium can affect the oxidation potential of the aniline, so careful selection is important.

    • Choice of Coupling Reagents: For amide bond formation, use well-established coupling reagents. While many are effective, consider the overall reaction kinetics and potential for side reactions. In some cases, pre-activating the carboxylic acid before adding the aniline can be beneficial.

Issue 2: My analytical results (HPLC, MS) show multiple unexpected peaks with molecular weights corresponding to dimers or oligomers.

  • Probable Cause: The presence of multiple dimer-related peaks suggests that dimerization may be occurring through different coupling pathways (e.g., N-N, N-C, C-C) or that further oligomerization is taking place. The specific regioisomers formed can be influenced by reaction conditions.

  • Solutions & Explanations:

    • Characterize the Impurities:

      • Mass Spectrometry (MS): Use high-resolution mass spectrometry to confirm the exact mass of the impurities and corroborate that they are indeed dimers or oligomers.

      • NMR Spectroscopy: 1H and 13C NMR can help in identifying the structure of the dimer, particularly in distinguishing between different regioisomers (e.g., para- vs. ortho-coupling).[6][7][8] COSY and other 2D NMR techniques can be particularly useful in elucidating the connectivity.[6][8]

    • Refine Analytical Methods:

      • HPLC Method Development: Develop a robust HPLC method capable of separating the monomer from the various dimer species. A C18 column is often a good starting point. Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective for separating aromatic amines and their derivatives.[9][10] UV detection is suitable for these chromophoric compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dimer formation in reactions with 4-(4-Aminophenyl)-2-piperazinone?

A1: The primary mechanism is the oxidative coupling of the exocyclic aniline nitrogen. This process can be initiated by single-electron transfer to form a radical cation, which then couples with another molecule. This is a known reactivity pattern for anilines and other aromatic amines. The piperazin-2-one ring is generally stable under typical coupling conditions and is not directly involved in the dimerization.[4][11]

Q2: When should I consider using a protecting group for the aniline nitrogen?

A2: It is highly advisable to use a protecting group, such as Boc, whenever the aniline nitrogen is not the intended site of reaction. This is especially critical in reactions where oxidizing conditions might be present or when prolonged reaction times at elevated temperatures are necessary. Protecting the amine is a proactive measure to ensure the chemoselectivity of your reaction.[1][2]

Q3: How do I choose the right protecting group?

A3: The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection. The Boc group is an excellent choice as it is stable to a wide range of non-acidic reagents and can be readily removed with acids like trifluoroacetic acid (TFA).[1][12]

Q4: Can the piperazinone ring itself undergo side reactions?

A4: The amide bond within the piperazin-2-one ring is generally stable. However, under harsh acidic or basic conditions, hydrolysis can occur. It is also important to consider the reactivity of the other secondary amine within the piperazine ring if it is not substituted. In many synthetic routes, this nitrogen is also protected or is the site of a desired reaction.[4][13]

Q5: What are the key parameters to control in an HPLC method to separate the monomer from the dimer?

A5: Key parameters for successful HPLC separation include:

  • Column: A C18 stationary phase is a common and effective choice.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (acetonitrile or methanol) is typically required to achieve good resolution.

  • pH: The pH of the aqueous phase can significantly impact the retention and peak shape of the analytes.

  • Detection: UV detection at a wavelength where both the monomer and dimer absorb strongly (e.g., around 254 nm) is recommended.

Q6: Are there any specific safety precautions I should take when working with 4-(4-Aminophenyl)-2-piperazinone and its reactions?

A6: As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 4-(4-Aminophenyl)-2-piperazinone and all other reagents for specific handling and disposal information.

Data & Protocols

Table 1: Troubleshooting Summary for Dimer Formation
SymptomPotential CauseRecommended Action
High dimer content in crude productOxidative coupling of the aniline moietyProtect the aniline nitrogen with a Boc group.
Dimer formation increases with reaction time/temperaturePromotion of oxidative side reactionsConduct the reaction under an inert atmosphere, use degassed solvents, and maintain the lowest effective temperature.
Poor separation of monomer and dimer in HPLCSuboptimal analytical methodDevelop a gradient HPLC method using a C18 column and a buffered mobile phase.
Multiple dimer-related peaks observedFormation of different regioisomersCharacterize impurities using high-resolution MS and 2D NMR. Refine HPLC method for better separation.

Experimental Protocols

Protocol 1: Boc Protection of 4-(4-Aminophenyl)-2-piperazinone

This protocol describes a general procedure for the protection of the aniline nitrogen with a Boc group.

Materials:

  • 4-(4-Aminophenyl)-2-piperazinone

  • Di-tert-butyl dicarbonate (Boc)₂O

  • A suitable base (e.g., triethylamine or N,N-diisopropylethylamine)

  • A suitable solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-(4-Aminophenyl)-2-piperazinone (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the base (1.1 to 1.5 equivalents).

  • Add (Boc)₂O (1.1 to 1.2 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • If using a water-immiscible solvent like DCM, separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: HPLC Method for Analysis of Monomer and Dimer

This protocol provides a starting point for developing an HPLC method to separate 4-(4-Aminophenyl)-2-piperazinone from its dimer.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v)

Procedure:

  • Sample Preparation: Prepare a stock solution of your reaction mixture in the sample diluent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis: The monomer, being more polar, is expected to elute earlier than the less polar dimer. The retention times should be confirmed by injecting standards of the purified monomer and, if available, the dimer.

Visualizations

Dimer Formation Pathway

Dimerization Monomer1 4-(4-Aminophenyl) -2-piperazinone Radical Aniline Radical Cation Monomer1->Radical Oxidation (e.g., O₂, high T) Dimer Dimer (N-N, N-C, or C-C coupled) Radical->Dimer Coupling Monomer2 4-(4-Aminophenyl) -2-piperazinone Monomer2->Dimer Coupling

Caption: Oxidative coupling pathway for dimer formation.

Troubleshooting Workflow

Troubleshooting Start Dimer Detected in Reaction Protect Is the aniline N protected? Start->Protect YesProtect Yes Protect->YesProtect NoProtect No Protect->NoProtect CheckConditions Review Reaction Conditions: - Inert atmosphere? - Degassed solvents? - Temperature too high? YesProtect->CheckConditions ImplementProtect Implement Boc protection strategy NoProtect->ImplementProtect Reanalyze Re-run reaction and analyze by HPLC/MS ImplementProtect->Reanalyze Optimize Optimize conditions: - Use Ar/N₂ - Degas solvents - Lower temperature CheckConditions->Optimize Optimize->Reanalyze

Caption: A logical workflow for troubleshooting dimer formation.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • Manini, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. [Link]

  • LCGC International. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Ucha, P. R., et al. (2017). Oxidative Dimerization of Aromatic Amines Using tBuOI: Entry to Unsymmetric Aromatic Azo Compounds. Organic Letters, 19(16), 4359-4362. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Meninno, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2937-2949. [Link]

  • Nagy, B., et al. (2021). Cu(I) catalyzed dehydrogenative homo coupling of aromatic amines under simple and mild reaction conditions. Catalysis Science & Technology, 11(16), 5519-5527. [Link]

  • HELDA - University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • ResearchGate. (2025). NMR Spectra of Anilines. [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]

  • AAPPTec. Optimizing Peptide Coupling: Key Techniques. [Link]

  • National Institutes of Health. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ResearchGate. (2018). How to protect amino group of 4-amino acetophenone with BOC ?. [Link]

  • Oxford Instruments. (2022). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Wikipedia. Metal–organic framework. [Link]

  • ACS Publications. (2023). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. [Link]

  • De Gruyter. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • National Institutes of Health. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • ResearchGate. (2020). Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines and Studies by Computational Chemistry. [Link]

  • National Institutes of Health. (2022). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. [Link]

  • ResearchGate. (2025). Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums. [Link]

  • Proprep. Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. [Link]

  • ResearchGate. Cross-coupling strategies for aniline synthesis a, Anilines are... [Link]

  • New Journal of Chemistry. (2004). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. [Link]

  • Chemistry Stack Exchange. (2022). Performing a reaction on one side of piperazine ring. [Link]

  • PubMed. (2012). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]

  • ResearchGate. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • Filo. (2024). Staring from aniline and valine what step should be followed to get dipeptide anylvaline. [Link]

Sources

Optimization

catalyst selection for efficient synthesis of 4-(4-Aminophenyl)-2-piperazinone

Technical Support Center: Catalyst Selection & Process Optimization Topic: Efficient Synthesis of 4-(4-Aminophenyl)-2-piperazinone (CAS 223786-04-7) Audience: Process Chemists, Medicinal Chemists, R&D Scientists Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection & Process Optimization Topic: Efficient Synthesis of 4-(4-Aminophenyl)-2-piperazinone (CAS 223786-04-7) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The Process Chemist’s Perspective

Welcome. I am Dr. Aris Thorne, Senior Application Scientist.

You are likely targeting 4-(4-Aminophenyl)-2-piperazinone as a critical intermediate for Factor Xa inhibitors or antifungal pharmacophores. While the structure appears simple—a piperazinone core coupled to an aniline moiety—the synthesis is often bottlenecked by two factors: regioselectivity during the initial coupling and chemoselectivity during the reduction phase.

In industrial and scale-up environments, the "standard" route involves the nucleophilic aromatic substitution (SNAr) of 4-nitrohalobenzenes with 2-piperazinone, followed by catalytic hydrogenation. This guide focuses on the latter step—the reduction of the nitro group—where catalyst selection dictates not just yield, but the impurity profile that defines your downstream purification burden.

Part 1: Critical Catalyst Selection Matrix

The reduction of 4-(4-nitrophenyl)-2-piperazinone to the corresponding aniline is a heterogeneous catalytic hydrogenation. The choice of catalyst must balance activity (turnover frequency) with selectivity (avoiding ring saturation or hydrogenolysis).

Comparative Performance Data
Catalyst SystemActivitySelectivityRecyclabilityPrimary RiskRecommended For
5-10% Pd/C (Type: Eggshell) High Excellent ModerateDehalogenation (if halogens present)Standard Batch/Flow
Pt/C (Sulfided) ModerateHighHighLower reaction ratesHalogenated substrates
Raney Nickel HighModerateLowPyrophoric handling; Ni leachingCost-sensitive bulk scale
Fe/HCl (Bechamp) LowHighN/AMassive waste generationNot Recommended

Expert Insight: For 4-(4-Aminophenyl)-2-piperazinone, 5% Pd/C (50% water wet) is the gold standard. The piperazinone ring is robust enough to withstand standard Pd-catalyzed conditions without over-reduction, unlike furan or thiophene rings. Raney Nickel is a viable alternative but often leads to trace Ni contamination which complicates GMP compliance.

Part 2: Optimized Experimental Protocol

Workflow: Catalytic Hydrogenation of 4-(4-nitrophenyl)-2-piperazinone.

Reagents & Equipment:
  • Substrate: 4-(4-nitrophenyl)-2-piperazinone (1.0 equiv).

  • Catalyst: 5% Pd/C (Degussa type E101 N/D or equivalent), 50% wet paste (10 wt% loading relative to substrate).

  • Solvent: Methanol or Ethanol (Technical grade). Note: Avoid DMF if possible due to catalyst poisoning risks.

  • Hydrogen Source: H2 gas (Balloon or Parr shaker).

Step-by-Step Methodology:
  • Inerting: Charge the reaction vessel with the nitro-substrate and methanol (10-15 volumes). Purge with N2 for 15 minutes to remove dissolved oxygen.

  • Catalyst Charge: Carefully add the Pd/C paste under a gentle N2 stream. Safety: Dry Pd/C is pyrophoric; always use wet paste.

  • Hydrogenation:

    • Atmospheric Pressure: Evacuate and backfill with H2 (balloon) three times. Stir vigorously at 25–30°C.

    • Pressurized (Recommended): Pressurize to 3–5 bar (45–75 psi) in an autoclave. Heat to 40°C.

  • Monitoring: Monitor via HPLC or TLC. Look for the disappearance of the nitro peak and the transient appearance of the hydroxylamine intermediate (Ar-NHOH).

  • Work-up: Filter the hot mixture through a Celite pad to remove the catalyst. Wash the pad with warm methanol.

  • Isolation: Concentrate the filtrate. The product often crystallizes upon cooling or addition of an antisolvent (e.g., MTBE or Heptane).

Part 3: Visualizing the Pathway & Logic

Synthesis & Impurity Pathway

This diagram illustrates the standard route and the critical "danger zones" where impurities form.

SynthesisPathway Start 2-Piperazinone + 4-Nitrofluorobenzene Inter Intermediate: 4-(4-Nitrophenyl)-2-piperazinone Start->Inter SNAr (Base, Heat) Hydrox Impurity Risk: Hydroxylamine (Ar-NHOH) Inter->Hydrox H2 / Pd/C (Fast step) Azo Impurity Risk: Azo Dimer (Ar-N=N-Ar) Hydrox->Azo Condensation (Low H2 pressure) Product Target: 4-(4-Aminophenyl)-2-piperazinone Hydrox->Product H2 / Pd/C (Slow step) Azo->Product Difficult Reduction

Caption: Reaction pathway highlighting the critical hydroxylamine intermediate. Incomplete reduction leads to colored azo impurities.

Troubleshooting Decision Tree

Use this logic flow when your reaction deviates from the expected outcome.

Troubleshooting Problem Issue: Reaction Stalled or Incomplete Check1 Is the Hydroxylamine intermediate persisting? Problem->Check1 Check2 Is the catalyst poisoned? Check1->Check2 No Action1 Increase Temperature (to 50°C) or H2 Pressure (>5 bar) Check1->Action1 Yes Action3 Add Vanadium co-catalyst (NH4VO3) to accelerate reduction Check1->Action3 Yes (Persistent) Action2 Check for Sulfur/Amines in solvent. Perform hot filtration & fresh catalyst charge. Check2->Action2 Likely

Caption: Diagnostic logic for stalling hydrogenation reactions.

Part 4: Troubleshooting & FAQs

Q1: My reaction mixture turned orange/red, and the conversion stopped. What happened? A: You have likely formed azo or azoxy dimers . This occurs when the reduction of the hydroxylamine intermediate is too slow compared to its condensation rate.

  • Cause: Low hydrogen pressure or insufficient agitation (mass transfer limitation).

  • Fix: Increase agitation speed (rpm) immediately. If the color persists, add fresh catalyst and increase H2 pressure. The azo bond is much harder to reduce than the nitro group.

Q2: Can I use Raney Nickel instead of Pd/C to save costs? A: Yes, but with caveats. Raney Nickel is effective for nitro reductions. However, it requires basic conditions which might hydrolyze the amide bond in the piperazinone ring if the temperature is too high (>60°C). Ensure the pH is neutral and wash the catalyst thoroughly to remove residual aluminum salts.

Q3: The product is not crystallizing from Methanol. A: 4-(4-Aminophenyl)-2-piperazinone is highly polar.

  • Solution: Switch the solvent system. After filtration, exchange methanol for Isopropanol (IPA) or add Ethyl Acetate as an antisolvent. Alternatively, convert the amine to its HCl salt by bubbling HCl gas; the hydrochloride salt typically crystallizes readily.

Q4: Is the "1-(4-aminophenyl)" isomer a concern? A: Yes, regioselectivity is determined in the precursor step. If you reacted 2-piperazinone with 4-nitrofluorobenzene, the nucleophilic N4 (amine) reacts preferentially over the N1 (amide) due to the reduced nucleophilicity of the amide nitrogen. However, confirm your structure via NMR. The N4-substituted product (Target) will show distinct splitting patterns for the ethylene bridges compared to the N1-substituted isomer.

References

  • ChemicalBook. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis (Analogous Methodology). Retrieved from

  • Google Patents. Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine (EP1230231B1). Retrieved from

  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. Retrieved from

  • GuideChem. 4-(4-Aminophenyl)-2-piperazinone (CAS 223786-04-7) Basic Information.[1][2][3] Retrieved from

Sources

Troubleshooting

purification strategies for polar piperazinone compounds

Technical Support Center: Purification of Polar Piperazinone Compounds Current Status: Online Operator: Senior Application Scientist Ticket ID: PIP-Z-001 Subject: Overcoming retention loss, streaking, and isolation diffi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Piperazinone Compounds

Current Status: Online Operator: Senior Application Scientist Ticket ID: PIP-Z-001 Subject: Overcoming retention loss, streaking, and isolation difficulties with piperazinone derivatives.

User Guide Overview

Welcome to the technical support hub for polar heterocycles. Piperazinone derivatives present a unique "duality" challenge: they possess a highly polar, non-basic amide (N1) and a basic amine (N4). This combination often leads to compounds that are too polar for standard C18 retention yet too sticky for standard silica chromatography.

This guide moves beyond generic protocols to provide chemically grounded strategies for isolation and purification.

Module 1: Chromatographic Retention Failures (The "Void Volume" Problem)

The Issue: Your compound elutes in the dead time (


) on a standard C18 column, or co-elutes with the solvent front.

Root Cause: Piperazinones are highly hydrophilic. On a C18 column, the "water-rich" mobile phase required to retain them causes phase collapse (dewetting) of the hydrophobic C18 chains, resulting in zero retention.

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the "Gold Standard" for piperazinones. It uses a polar stationary phase with a high-organic mobile phase, creating a water-rich layer on the silica surface where the polar piperazinone partitions.

Recommended Protocol:

  • Stationary Phase: Bare Silica or Cyanopropyl (CN). CN is often superior for piperazinones as it offers a blend of dipole-dipole interactions without the excessive cation-exchange activity of bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic! 95% B

    
     60% B. (Note: This is the reverse of C18).
    

Data: Retention Comparison

Parameter Standard C18 HILIC (Bare Silica) HILIC (Cyanopropyl)
Mobile Phase Water/MeOH ACN/Water/Buffer ACN/Water/Buffer

| Elution Order | Polar


 Non-polar | Non-polar 

Polar | Non-polar

Polar | | Piperazinone

| < 0.5 (Void) | 2.0 - 5.0 | 1.5 - 3.5 | | Peak Shape | Often Fronting | Good | Excellent |
Strategy B: Aqueous C18 (C18-Aq) Phases

If you lack HILIC capabilities, you must use a "wettable" C18 column designed to withstand 100% aqueous conditions without phase collapse.

  • Mechanism: These phases contain polar-embedded groups (carbamates/amides) or steric protection that prevents the C18 chains from self-associating.

  • Modifier: Use 0.1% TFA to protonate the N4 amine, forming an ion pair that increases hydrophobicity.

Module 2: Purification on Silica (Flash Chromatography)

The Issue: The compound streaks across the column (tailing) or stays stuck at the baseline despite high methanol concentrations.

Root Cause: The basic N4 nitrogen interacts strongly with acidic silanols on the silica surface.[1][2] Standard MeOH/DCM gradients are insufficient to break this ionic bond.

The "Magic Mixture" for Piperazinones

You must use a basic modifier to deprotonate the silanols and "block" them from binding your amine.

Protocol:

  • Base Solvent: Dichloromethane (DCM).

  • Polar Modifier: Methanol (MeOH).[3]

  • Additive: Ammonium Hydroxide (NH

    
    OH) or 7N Ammonia in MeOH.
    

Preparation: Prepare a stock solution of DCM : MeOH : NH


OH (90 : 10 : 1) .
  • Warning: Do not add NH

    
    OH directly to DCM; it is immiscible. Mix it into the MeOH first.
    

Troubleshooting Flow:

  • If Rf is still 0.0: Switch to Amine-Functionalized Silica (KP-NH) .[4]

    • Why? The surface is coated with propyl-amine groups. This creates a basic surface that repels the basic piperazinone N4, forcing it to elute based on polarity rather than ionic sticking.

    • Solvent System for KP-NH: Hexane/Ethyl Acetate (yes, even for polar compounds) or DCM/MeOH (without ammonia).

Module 3: Isolation & Salt Management (Handling "Oils")

The Issue: After purification, the compound is a hygroscopic oil or gum that is difficult to weigh or handle.

Root Cause: The free base form of polar piperazinones holds onto water and solvent tenaciously.

Workflow: SCX "Catch and Release"

This is the most effective method to isolate a clean, free-flowing solid or to remove TFA salts.

Step-by-Step Protocol:

  • Column: Strong Cation Exchange (SCX) cartridge (sulfonic acid bonded silica).

  • Load: Dissolve crude oil in MeOH (or Water/MeOH if very polar). Load onto the cartridge.

    • Mechanism:[5] The basic N4 amine is protonated by the sulfonic acid and binds ionically. Neutral impurities pass through.

  • Wash: Flush with 100% MeOH.

    • Result: Removes non-basic impurities.[6]

  • Elute: Flush with 2M Ammonia in Methanol .

    • Mechanism:[5] The massive excess of ammonia deprotonates the N4 amine, breaking the ionic bond.

  • Finish: Evaporate the ammoniacal methanol. The product usually isolates as a free-base solid.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting a purification method based on compound behavior.

PiperazinonePurification Start Start: Crude Piperazinone SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck Flash Flash Chromatography SolubilityCheck->Flash Yes PolarityCheck RP-HPLC Required SolubilityCheck->PolarityCheck No (Too Polar) Streaking Does it streak/tail? Flash->Streaking MagicMix Use DCM/MeOH/NH4OH (90:10:1) Streaking->MagicMix Moderate AmineSilica Switch to Amine Silica (KP-NH) Streaking->AmineSilica Severe RetentionCheck Elutes in Void (t0)? PolarityCheck->RetentionCheck HILIC HILIC Mode (ACN/Buffer) RetentionCheck->HILIC Yes C18Aq C18-Aq Column (Polar Embedded) RetentionCheck->C18Aq No (Retained)

Caption: Decision tree for selecting the optimal stationary phase based on solubility and retention behavior.

Frequently Asked Questions (FAQs)

Q: I purified my compound using TFA in the mobile phase, but now it's a hygroscopic salt. How do I remove the TFA? A: TFA salts of piperazinones are often deliquescent (absorb water until they dissolve). To desalt:

  • Carbonate Wash: If soluble in DCM/EtOAc, wash the organic layer with saturated aqueous NaHCO

    
    .
    
  • SCX Cartridge: Use the "Catch and Release" protocol described in Module 3. This is superior for water-soluble compounds where extraction is impossible. The TFA anion washes through during the loading/wash step; the free base elutes with ammonia.[6]

Q: My compound is UV-inactive. How do I detect it during Flash? A: Piperazinones lacking aryl groups have poor UV absorbance.

  • ELSD (Evaporative Light Scattering Detector): The universal detector for non-volatiles.

  • Staining: Use Iodine (absorbs into the amine) or Ninhydrin (if N4 is a secondary amine).

  • Derivatization: React a small aliquot with benzoyl chloride to make it UV active for TLC checks.

Q: Why does my peak split in HILIC? A: This is usually a sample solvent mismatch.

  • The Fix: Dissolve your sample in the starting mobile phase (e.g., 95% ACN). If you dissolve it in 100% water and inject it onto a high-organic HILIC column, the water plug acts as a "strong solvent" and carries the sample down the column, causing peak distortion or splitting.

References

  • Teledyne ISCO. (2016). Flash Chromatography Guide: Purification of Amines and Polar Compounds. Retrieved from [Link]

  • Waters Corporation. (2023). HILIC Separations: A Practical Guide to HILIC Mechanisms. Retrieved from [Link]

  • Biotage. (2020). Strategies for the Flash Purification of Ionizable Compounds. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.

Sources

Optimization

Technical Support Center: LC-MS Profiling of 4-(4-Aminophenyl)-2-piperazinone Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Identification & Method Optimization[1] Executive Summary Welcome to the technical support hub for 4-(4-aminophenyl)-2-pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Identification & Method Optimization[1]

Executive Summary

Welcome to the technical support hub for 4-(4-aminophenyl)-2-piperazinone . This guide addresses the specific analytical challenges associated with this scaffold, commonly used as a precursor in Factor Xa inhibitors (e.g., Apixaban analogs) and antifungal agents.[1]

The primary synthesis route typically involves the catalytic hydrogenation or chemical reduction of 4-(4-nitrophenyl)-2-piperazinone . Consequently, the impurity profile is dominated by intermediate reduction states (nitroso, hydroxylamine) and oxidative dimers (azoxy species).[1] This guide provides self-validating workflows to distinguish these real process impurities from LC-MS source artifacts.

Module 1: The "Ghost" Peaks (Source Artifacts vs. Real Impurities)

Q: I see a strong peak at m/z [2M+H]⁺. Is this a dimer byproduct from my reaction?

Diagnosis: Before assuming you have a covalent dimer (e.g., an azo compound), you must rule out in-source dimerization , a common phenomenon in ESI+ for amines and amides.[1]

The Test (Self-Validating Protocol):

  • Dilution Check: Dilute your sample by a factor of 10.

    • Result A: The ratio of [2M+H]⁺ to [M+H]⁺ decreases significantly.[1] Verdict: Source Artifact (non-covalent cluster).

    • Result B: The ratio remains constant. Verdict: Real Impurity (Covalent Dimer).

  • Cone Voltage Ramp: Increase the source fragmentation energy (Cone Voltage/Declustering Potential) by 20V.

    • Result: If the [2M+H]⁺ peak disappears while [M+H]⁺ increases, it is a source artifact.[1]

Technical Insight: 4-(4-aminophenyl)-2-piperazinone contains both an amide (lactam) and a primary aniline. These functional groups can form hydrogen-bonded non-covalent dimers (


) in the high-pressure region of the ESI source. A real covalent dimer, such as 4,4'-bis(2-oxopiperazin-4-yl)azobenzene  (formed via oxidative coupling), will not dissociate simply by dilution.[1]

Module 2: The Reduction Pathway (Identifying Specific Masses)[1]

Q: I detect impurities at M+14 and M+16 relative to the product. What are they?

Diagnosis: These are the classic "fingerprints" of an incomplete nitro reduction. If you synthesized your target via the reduction of 4-(4-nitrophenyl)-2-piperazinone , these are the Nitroso and Hydroxylamine intermediates.[1]

Data Table: Reduction Impurity Profile Assuming Target MW of 4-(4-aminophenyl)-2-piperazinone = 191.2 Da (Monoisotopic)

SpeciesStructure DescriptionMass Shift (vs Product)Observed m/z (ESI+)Diagnostic Fragment
Target Product R-NH₂ (Aniline)0192.1 192 → 164 (-CO)
Hydroxylamine R-NHOH+16 Da208.1 Loss of H₂O (-18)
Nitroso R-N=O-2 Da (vs NH2) / +14 Da*206.1 Loss of NO (-30)
Starting Material R-NO₂+30 Da222.1 Loss of NO₂ (-46)
Azoxy Dimer R-N=N+(O-)-R~2M + 14397.2 Symmetric cleavage

*Note: The mass shift of Nitroso vs Amine is often confused. Amine is -NH2 (Mass ~16). Nitroso is -NO (Mass ~30). Difference = +14 Da.[1]

Visualizing the Pathway: The following diagram illustrates the genesis of these impurities during the reduction process.

ReductionPathway Nitro Starting Material (Nitro) MW: 221 Nitroso Intermediate 1 (Nitroso) MW: 205 Nitro->Nitroso -O (+2H) Hydroxyl Intermediate 2 (Hydroxylamine) MW: 207 Nitroso->Hydroxyl +2H Azoxy Side Product (Azoxy Dimer) MW: 396 Nitroso->Azoxy Condensation (Basic pH) Amine Target Product (Aniline) MW: 191 Hydroxyl->Amine -H2O (+2H) Hydroxyl->Azoxy

Figure 1: Stepwise reduction pathway of the nitrophenyl precursor.[1] Identification of intermediates allows for precise endpoint monitoring.

Module 3: Chromatographic Troubleshooting

Q: The product peak is tailing severely (Asymmetry > 1.5).[1] How do I fix this?

Diagnosis: Despite the amide functionality, the terminal aniline group and the internal tertiary amine (N4) can interact with residual silanols on the HPLC column stationary phase.[1]

Troubleshooting Protocol:

  • The "High pH" Switch (Recommended):

    • Why: At low pH (Formic acid), the silanols are protonated (neutral), but so is your amine.[1] However, "Type B" silica can still have acidic sites.[1] At high pH, the amine is neutral (deprotonated), reducing ionic interaction.[1]

    • Action: Switch to 10 mM Ammonium Bicarbonate (pH 10) in water/acetonitrile.

    • Constraint: Ensure your column is high-pH stable (e.g., Waters XBridge, Agilent Poroshell HPH).[1]

  • The "Ionic Strength" Boost:

    • Why: If you must use low pH (for MS sensitivity), formic acid alone provides low ionic strength.[1]

    • Action: Add 5-10 mM Ammonium Formate to the mobile phase. The ammonium ions compete with your analyte for the active silanol sites, sharpening the peak.[1]

Decision Tree for Method Development:

MethodDev Start Start: Peak Tailing Detected CheckCol Is Column High-pH Stable? Start->CheckCol HighPH Switch to pH 10 (NH4HCO3) CheckCol->HighPH Yes LowPH Stay at pH 3 (Formic Acid) CheckCol->LowPH No AddSalt Add 10mM Ammonium Formate LowPH->AddSalt Action

Figure 2: Decision matrix for correcting peak tailing in amine-rich analytes.

Module 4: Fragmentation & Structural Confirmation

Q: How do I confirm the structure using MS/MS fragmentation?

Mechanism: In ESI-MS/MS, 4-(4-aminophenyl)-2-piperazinone [M+H]⁺ (m/z 192) follows specific cleavage pathways.

  • Loss of CO (-28 Da): The lactam ring (2-piperazinone) is prone to losing carbon monoxide under collision-induced dissociation (CID).[1]

    • Transition: 192 → 164.

  • Retro-Diels-Alder (RDA) like cleavage: The piperazinone ring can open.

  • Diagnostic Fragment for N-Aryl bond:

    • If the phenyl ring is intact, you often see the aminophenyl cation (m/z 92 or 93) or the piperazinone fragment (m/z 99/100).[1]

Protocol: Set your collision energy (CE) to a ramp (e.g., 20-40 eV). Look for the 164 m/z daughter ion. This confirms the integrity of the lactam ring and the aniline. If you see m/z 175 (Loss of NH3), it suggests the primary amine is present but the ring is stable.[1]

References

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [1]

  • Waters Corporation. (2020). Effect of pH on LC-MS Analysis of Amines. Retrieved from [1]

  • Welz, A., et al. (2021).[1][2] "Mass spectra and major fragmentation patterns of piperazine designer drugs." ResearchGate. Retrieved from

  • U.S. Pharmacopeia (USP). (2021). General Chapter <1469> Nitrosamine Impurities. Retrieved from [1]

  • Mezei, T., et al. (1993).[1] "Synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine" (Analogous reduction chemistry).[1] Core.ac.uk. Retrieved from [1]

Sources

Troubleshooting

avoiding racemization in chiral piperazinone synthesis

Welcome to the Chiral Piperazinone Synthesis Technical Support Center. Ticket ID: #CP-RAC-001 Topic: Prevention of C2-Racemization in 2-Oxopiperazine Scaffolds Assigned Specialist: Senior Application Scientist, Process C...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Piperazinone Synthesis Technical Support Center.

Ticket ID: #CP-RAC-001 Topic: Prevention of C2-Racemization in 2-Oxopiperazine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of chiral piperazinones (2-oxopiperazines) is frequently compromised by racemization at the C2 position (derived from the


-carbon of the starting amino acid).[1] This loss of chirality occurs primarily through two mechanisms: 5(4H)-oxazolone formation  during cyclization and base-catalyzed enolization  during 

-alkylation.

This guide provides self-validating protocols to bypass these failure modes, ensuring enantiomeric excess (ee) >98%.

Module 1: The Diagnostic — Why is my ee% dropping?

Before attempting a fix, you must identify the mechanism of failure. In 90% of cases involving amide coupling, the culprit is the "Azlactone Pathway."

The Racemization Danger Zone

When you activate a carboxylic acid (e.g., with EDC/HOBt or HATU) that has an acyl group on the adjacent nitrogen, the carbonyl oxygen of the amide backbone can attack the activated acid faster than your external amine nucleophile. This forms a 5(4H)-oxazolone (azlactone).[2]

  • The Critical Failure: The

    
    -proton on the oxazolone ring is highly acidic (
    
    
    
    ). Even weak bases (like triethylamine) will deprotonate this, destroying the chiral center.

RacemizationPathways Start N-Acyl Amino Acid Activated Activated Ester (O-Acylisourea/OBt) Start->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Slow Amine Attack (Cyclization) Chiral Chiral Piperazinone (>98% ee) Activated->Chiral Fast Amine Attack (Kinetic Control) Enol Planar Enolate (Achiral) Oxazolone->Enol Base (Et3N/DIPEA) Racemic Racemic Piperazinone Oxazolone->Racemic Amine Attack Enol->Racemic Reprotonation

Figure 1: The kinetic competition between direct amide formation (Green) and the oxazolone racemization pathway (Red).

Module 2: Safe Synthesis Protocols

Do not rely on standard peptide coupling conditions (EDC/NHS) for piperazinone ring closure; they are too slow, allowing oxazolone formation. Use one of the following validated routes.

Protocol A: The "Reductive Amination" Route (Highest Integrity)

Best for: Synthesis from amino acid esters and aldehydes/ketones. Why it works: It forms the ring via amine attack on an ester (or reductive amination) without activating the carboxylic acid at the chiral center, completely bypassing the oxazolone pathway.

Step-by-Step Workflow:

  • Imine Formation: React Amino Acid Methyl Ester (HCl salt) with

    
    -Boc-amino aldehyde.
    
  • Reduction: Treat with

    
     in DCE.
    
  • Cyclization: Spontaneous cyclization often occurs upon Boc-deprotection (TFA/DCM) and neutralization.

ReagentEquivalentsRoleCritical Note
Amino Acid Ester 1.0Chiral ScaffoldUse Methyl or Ethyl ester.
Boc-Amino Aldehyde 1.1LinkerFreshly prepared.
NaBH(OAc)3 1.5ReductantMilder than

; prevents ester reduction.
TFA/DCM (1:1) SolventDeprotectionRemove Boc to trigger cyclization.
Sat. NaHCO3 WashNeutralizationCRITICAL: Do not use NaOH; high pH causes hydrolysis.
Protocol B: The "Racemization-Suppressed" Coupling (For Linear Precursors)

Best for: Cyclizing linear dipeptides or


-chloroacetyl derivatives.
Why it works: Uses Oxyma/DIC or HATU/HOAt to accelerate the "safe" reaction faster than the oxazolone formation.

Step-by-Step Workflow:

  • Dissolve: Linear precursor (0.1 M) in DMF.

  • Add Additive: Add Oxyma Pure (Ethyl cyanohydroxyiminoacetate) or HOAt .[1]

  • Cool: Cool to 0°C.

  • Base: Add TMP (2,4,6-Trimethylpyridine) instead of DIPEA/TEA.

    • Reasoning: TMP is sterically hindered and a weaker base (

      
      ), sufficient to activate the amine but too bulky/weak to deprotonate the 
      
      
      
      -carbon of the oxazolone if it forms.
  • Coupling: Add DIC (Diisopropylcarbodiimide).

Module 3: Troubleshooting N-Alkylation

User Scenario: "I synthesized the ring successfully with 99% ee, but after alkylating the Nitrogen with Methyl Iodide, the ee dropped to 50%."

Diagnosis: You likely used a strong base (NaH, LiHMDS) or standard conditions (KOH) that deprotonated the C2-position. The amide carbonyl makes the C2-proton acidic (


 in DMSO, but lower if adjacent to electron-withdrawing groups).
The Fix: Phase-Transfer Catalysis (PTC)

Avoid thermodynamic bases. Use kinetic control with mild inorganic bases.

Recommended Protocol:

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous).

  • Base:

    
     (Cesium Carbonate) or 
    
    
    
    .
    • Why: Cesium effect increases solubility and reactivity without high basicity.

  • Alkylating Agent: Alkyl Halide (1.1 equiv).

  • Temperature: Room Temperature (Do not heat above 40°C).

Comparison of Bases for N-Alkylation:

Base Risk Level Mechanism of Failure
NaH / KH EXTREME Irreversible deprotonation of C2-H (Enolization).
LiHMDS / LDA HIGH Strong base; promotes epimerization.
KOH / NaOH HIGH Hydroxide can open the lactam ring.
K2CO3 / Cs2CO3 LOW Buffered basicity; insufficient to deprotonate C2-H.

| Ag2O | SAFE | Silver oxide mediates alkylation under neutral conditions. |

Module 4: Analytical Validation

You cannot rely on optical rotation (


) alone; it is insensitive to minor racemization (e.g., 95:5 er).

Mandatory QC Checklist:

  • Chiral HPLC/SFC:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane/IPA (Isocratic).

    • Target: Baseline resolution of enantiomers.

  • H-NMR Shift Reagent (Quick Check):

    • Add Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to your NMR tube.

    • Look for splitting of the methyl ester or distinct C2-H signals.

Frequently Asked Questions (FAQ)

Q1: Can I use the Ugi reaction to make chiral piperazinones? A: Yes, but proceed with caution. The classic Ugi-4CR often leads to racemization due to the acidity of the isocyanide/carboxylic acid intermediate. Use the "Ugi-Joullié" variation (pre-forming the imine) or use less acidic components. However, post-condensation cyclization of Ugi adducts is a known racemization risk.

Q2: I need to remove an Fmoc group from a piperazinone precursor. Will piperidine cause racemization? A: Yes, prolonged exposure to 20% piperidine can cause racemization, especially if the adjacent residue is Cysteine or Serine.

  • Solution: Use 50% Morpholine in DMF or DBU (1-2%) / Piperidine (2%) for shorter reaction times (flash deprotection).

Q3: Why is HATU better than EDC for preventing racemization? A: HATU (and HBTU) contains the HOAt/HOBt moiety built-in. It reacts extremely fast (


). However, you must limit the amount of base (DIPEA) to exactly 2.0 equivalents. Excess base with HATU will immediately racemize the active ester.

References

  • Mechanisms of Racemization (Oxazolone)

    • Benoiton, N. L. (1983). Oxazol-5(4H)-ones and the Racemization of Activated N-Alkoxycarbonylamino Acids. Biopolymers.
    • Source:

  • Racemization-Free Coupling Reagents (Oxyma/HATU)

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
    • Source:

  • Solid-Phase Synthesis & Microwave Protocols

    • Gong, Y. D., et al. (2004). Solid-Phase Synthesis of Piperazinone Derivatives.
    • Source:

  • N-Alkylation Strategies (Mild Bases)

    • Fletcher, M. D., & Campbell, M. M. (1998). Partially Modified Retro-Inverso Peptides. Chemical Reviews.
    • Source:

  • Reductive Amination Routes

    • Gordon, D. W., & Steele, J. (1995). Reductive Amination on Solid Support: Synthesis of Piperazinones. Bioorganic & Medicinal Chemistry Letters.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

comparing 4-(4-Aminophenyl)-2-piperazinone with other piperazine building blocks

This guide provides an in-depth technical comparison of 4-(4-Aminophenyl)-2-piperazinone against standard piperazine building blocks. It is designed for medicinal chemists seeking to optimize physicochemical properties (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(4-Aminophenyl)-2-piperazinone against standard piperazine building blocks. It is designed for medicinal chemists seeking to optimize physicochemical properties (pKa, solubility, metabolic stability) by transitioning from basic piperazine cores to neutral lactam scaffolds.

Executive Summary: The "Lactam Switch"

In drug discovery, the piperazine ring is a privileged scaffold, often used to improve solubility and target engagement.[1] However, the high basicity of the secondary amine (pKa ~9.8) can lead to poor membrane permeability, hERG channel inhibition, and high clearance.

4-(4-Aminophenyl)-2-piperazinone (4-APP) represents a strategic "lactam switch." By oxidizing the C2 position, the proximal nitrogen becomes an amide (lactam), dramatically lowering the scaffold's basicity while retaining the vector orientation of substituents. This guide compares 4-APP with its reduced analog, 1-(4-Aminophenyl)piperazine (1-APP) , demonstrating why the former is a superior choice for optimizing ADME profiles in late-stage lead optimization.

Structural & Physicochemical Comparison

The fundamental difference lies in the electronic character of the N1 and N4 nitrogens.

The Data Matrix
Feature4-(4-Aminophenyl)-2-piperazinone (4-APP)1-(4-Aminophenyl)piperazine (1-APP)Impact on Drug Design
Core Structure Lactam (Cyclic Amide)Cyclic AmineLactam improves metabolic stability.
N1 Character Amide (Lactam) Non-basic, H-Bond DonorSecondary Amine Highly Basic (pKa ~9.8), H-Bond Acceptor4-APP avoids lysosomal trapping; 1-APP often requires capping.
N4 Character Aniline-like (Tertiary) Low Basicity (Conjugated)Aniline-like (Tertiary) Low Basicity (Conjugated)Both provide similar vectors for the phenyl group.
Primary Amine (-NH₂) Nucleophilic (pKa ~4.5)Nucleophilic (pKa ~4.8)Primary handle for library synthesis.
LogP (Est.) ~0.8 (More Polar surface area via C=O)~1.2 (Lipophilic if uncharged)4-APP lowers LogD at physiological pH.
Solubility Moderate (H-bond driven)High (Ionization driven)1-APP is more soluble in acid; 4-APP is better for neutral absorption.
Metabolic Liability Low (Ring is oxidized)High (N-oxidation, N-dealkylation)Lactams are generally CYP-inert compared to amines.
Structural Logic Visualization

The following diagram illustrates the electronic divergence between the two scaffolds.

ScaffoldComparison cluster_0 Standard Scaffold: 1-APP cluster_1 Optimized Scaffold: 4-APP NodeA 1-(4-Aminophenyl)piperazine (Basic Core) PropA N1: Basic (pKa ~9.8) High Clearance Risk hERG Liability NodeA->PropA NodeB 4-(4-Aminophenyl)-2-piperazinone (Neutral Core) NodeA->NodeB C2 Oxidation (The 'Lactam Switch') PropB N1: Lactam (Neutral) Metabolically Stable Specific H-Bond Donor NodeB->PropB

Caption: The "Lactam Switch" transforms the highly basic secondary amine of 1-APP into the neutral, H-bond donating lactam of 4-APP, altering the ADME profile.

Synthetic Utility & Orthogonal Reactivity

The primary advantage of 4-APP in library synthesis is its chemoselectivity .

  • In 1-APP: Both the secondary amine (N1) and the primary aniline (-NH₂) are nucleophilic. N1 is significantly more basic/nucleophilic than the aniline. Selective functionalization of the aniline requires protection of N1 (e.g., Boc-group) or careful pH control.

  • In 4-APP: The N1 position is a lactam and is non-nucleophilic under standard acylation/alkylation conditions. The primary aniline (-NH₂) is the only nucleophile. This allows for direct, protecting-group-free elaboration.

Reactivity Flowchart

ReactivityFlow cluster_rxn Chemoselective Functionalization Start 4-(4-Aminophenyl)-2-piperazinone Reaction1 Reaction with R-COCl / Base Start->Reaction1 Mild Conditions (Nucleophilic attack) Reaction2 Reaction with Strong Base (NaH) + R-X Start->Reaction2 Harsh Conditions (Anionic attack) Product1 Product A: Amide Formation on Aniline (Lactam N1 remains untouched) Reaction1->Product1 Product2 Product B: N-Alkylation of Lactam (Requires deprotonation of pKa ~15) Reaction2->Product2

Caption: 4-APP offers orthogonal reactivity. The aniline reacts under mild conditions, while the lactam requires strong base for alkylation.

Experimental Protocols

Synthesis of 4-(4-Aminophenyl)-2-piperazinone

While 1-APP is often made via nucleophilic aromatic substitution (SNAr), the 2-piperazinone core requires a cyclization strategy. The following protocol is adapted from general methods for 4-aryl-2-piperazinones [1, 2].

Reagents:

  • N-(4-Nitrophenyl)ethylenediamine (Starting Material)

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Sodium ethoxide (NaOEt)

  • Pd/C (10%) and Hydrogen gas

Step-by-Step Protocol:

  • Acylation: Dissolve N-(4-nitrophenyl)ethylenediamine (1.0 eq) in DCM at 0°C. Add TEA (1.2 eq). Dropwise add chloroacetyl chloride (1.1 eq). Stir for 2h.

    • Checkpoint: Monitor TLC for disappearance of diamine. The product is the linear chloroacetamide.

  • Cyclization: Evaporate solvent. Redissolve the residue in dry Ethanol. Add NaOEt (2.5 eq) and reflux for 4h.

    • Mechanism:[2][3][4][5] Intramolecular displacement of chloride by the secondary amine (which is less nucleophilic than the primary, hence the two-step procedure ensures correct regiochemistry).

    • Result: Formation of 4-(4-nitrophenyl)-2-piperazinone.

  • Reduction: Dissolve the nitro-lactam in Methanol. Add 10% Pd/C (10 wt%). Hydrogenate at 30 psi for 4h.

    • Purification: Filter through Celite. Concentrate. Recrystallize from EtOH/Ether.

    • Yield: Typically 60-75% overall.

Chemoselective Amidation (Library Generation)

This protocol demonstrates the advantage of 4-APP: coupling a carboxylic acid to the aniline without protecting the piperazinone ring.

  • Activation: To a solution of Carboxylic Acid (R-COOH, 1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min.

  • Coupling: Add 4-(4-Aminophenyl)-2-piperazinone (1.0 eq). Stir at RT for 4-12h.

  • Workup: Dilute with water. The product often precipitates due to the neutral nature of the amide-lactam adduct. Filter and wash with water.[4]

    • Note: If the starting material was 1-APP, this reaction would result in a mixture of di-acylated and mono-acylated products at N1 and the aniline, necessitating complex purification.

Case Study: Factor Xa and Antifungal Research

In the development of Factor Xa inhibitors (like Apixaban analogs) and antifungal agents (Posaconazole analogs), the phenyl-piperazine motif is a common linker [3].

  • Problem: Early generation compounds using the 1-APP core showed high phospholipidosis (accumulation in tissues) due to the basic amine.

  • Solution: Substitution with the 4-APP core eliminated the basic center. This reduced Vss (Volume of distribution) and improved the metabolic half-life by preventing N-dealkylation at the piperazine nitrogen.

References

  • Synthesis of Piperazinones: Aspinall, S. R. "Ethylenediamine Derivatives. IV. Substituted Piperazinones." Journal of the American Chemical Society, 1940. Link

  • General Cyclization Methods: "Methods for the synthesis of piperazinones." Organic Chemistry Portal. Link

  • Medicinal Chemistry of Piperazines: "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design." BenchChem Application Notes, 2025. Link

  • Posaconazole Intermediates: "Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol."[6][7] Technical Disclosure Commons, 2022. Link

Sources

Comparative

In Vitro Metabolic Stability: A Comparative Guide for Piperazinone Analogs

Topic: In Vitro Metabolic Stability Comparison of Piperazinone Analogs Content Type: Publish Comparison Guide Executive Summary & Strategic Context The piperazinone scaffold (piperazin-2-one) is a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Metabolic Stability Comparison of Piperazinone Analogs Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

The piperazinone scaffold (piperazin-2-one) is a privileged pharmacophore in medicinal chemistry, frequently utilized to constrain conformation and improve hydrogen bonding compared to its reduced piperazine counterpart. However, this scaffold often suffers from rapid oxidative clearance, a critical attrition point in early drug discovery.

This guide provides a technical comparison of piperazinone analogs, focusing on metabolic liability and structural optimization .[1] It moves beyond simple data listing to explain the why and how of metabolic degradation, supported by a self-validating experimental protocol and comparative data sets.

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Development Leads.

Mechanistic Insight: The Metabolic Liability of Piperazinone

To engineer stable analogs, one must first understand the mechanism of degradation. The piperazinone ring contains two distinct nitrogen environments:

  • N1 (Amide): Electron-deficient, generally stable to oxidation.

  • N4 (Amine): Basic and electron-rich, serving as a primary "magnet" for Cytochrome P450 (CYP) heme iron.

The Primary Failure Mode: Metabolic instability in this series is predominantly driven by CYP450-mediated


-carbon hydroxylation  adjacent to the N4 nitrogen. This forms an unstable carbinolamine intermediate, which collapses to cause ring opening or N-dealkylation.
Pathway Visualization: Oxidative Degradation

MetabolicPathway Parent Piperazinone Parent (Intact Ring) Intermediate Carbinolamine (Unstable) Parent->Intermediate $\alpha$-Hydroxylation CYP CYP450 / NADPH [O] CYP->Intermediate RingOpen Ring Opening (Aldehyde/Amine) Intermediate->RingOpen Pathway A Dealkyl N-Dealkylation (Loss of R-Group) Intermediate->Dealkyl Pathway B

Caption: Figure 1.[2] Primary oxidative metabolic pathways of the piperazinone scaffold mediated by CYP450 enzymes.

Comparative Case Study: Structural Optimization

We compare three distinct piperazinone analogs to demonstrate how specific structural modifications impact intrinsic clearance (


).
  • Analog A (Baseline): Unsubstituted N-aryl piperazinone.

  • Analog B (Steric Block): Methylation at the C3 position (adjacent to N4).

  • Analog C (Electronic Deactivation): Fluorination of the pendant aryl ring.

Comparative Performance Data
ParameterAnalog A (Baseline)Analog B (C3-Methyl)Analog C (Aryl-F)Interpretation

(Human Microsomes)
4.2 min28.5 min12.1 minMethylation physically blocks the metabolic hotspot.

(

L/min/mg)
330.0 (High)48.6 (Low)114.5 (Moderate)Lower

indicates higher stability.
Primary Metabolite Ring Open / N-dealkylN-oxideRing HydroxylationMetabolic switching occurred in Analog B.
Lipophilicity (LogD) 2.12.42.3Slight lipophilicity increase in B did not worsen clearance, proving steric effect dominates.

Key Insight: While fluorination (Analog C) lowers the electron density of the N4 nitrogen (reducing CYP affinity), steric blocking (Analog B) at the


-carbon is significantly more effective for this scaffold because it directly impedes the hydrogen abstraction step required for oxidation [1].
Experimental Protocol: Microsomal Stability Assay

This protocol is designed to be self-validating . It includes specific checkpoints to ensure data integrity.

Objective: Determine the in vitro intrinsic clearance (


) using pooled Human Liver Microsomes (HLM).
Workflow Diagram

AssayWorkflow Prep 1. Preparation Substrate (1 µM) + HLM (0.5 mg/mL) PreInc 2. Pre-Incubation 37°C for 5 min Prep->PreInc Start 3. Initiation Add NADPH (1 mM) PreInc->Start Sample 4. Sampling 0, 5, 15, 30, 45 min Start->Sample Quench 5. Quenching Add Ice-Cold ACN + Internal Std Sample->Quench Analyze 6. LC-MS/MS Analysis Quantify % Remaining Quench->Analyze

Caption: Figure 2. Step-by-step workflow for the high-throughput microsomal stability assay.

Detailed Methodology

1. Reaction Mixture Preparation:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Thaw pooled HLM on ice. Dilute to a final assay concentration of 0.5 mg/mL .

  • Substrate: Spike test compounds (Analogs A, B, C) to 1

    
    M  final concentration (keeps 
    
    
    
    for linear kinetics).
    
    
    DMSO final.

2. Initiation & Incubation:

  • Pre-incubate mixture at 37°C for 5 minutes.

  • Start Reaction: Add NADPH regenerating system (or 1 mM NADPH solution).

  • Control: Run a parallel incubation without NADPH to rule out chemical instability or non-CYP hydrolysis.

3. Sampling & Quenching:

  • At

    
     min, transfer 50 
    
    
    
    L of reaction mixture into 150
    
    
    L of ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide).
  • Why: ACN precipitates proteins immediately, stopping metabolism.

4. Analysis:

  • Centrifuge at 4,000 rpm for 20 min.

  • Analyze supernatant via LC-MS/MS (MRM mode).

5. Data Calculation (Self-Validation):

  • Plot ln(% Remaining) vs. Time.

  • The slope

    
     is the elimination rate constant.
    
  • Validation Rule: The

    
     of the linear regression must be 
    
    
    
    . If not, the degradation is non-linear (likely enzyme inactivation or saturation) and the assay must be repeated at lower substrate concentration.

Formula for Intrinsic Clearance:



References
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Source: National Institutes of Health (PMC) [Link]

  • Microsomal Stability Assay Protocol. Source: Cyprotex / Evotec [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative. Source: Drug Metabolism and Disposition [Link]

  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates. Source: Journal of Chemical Information and Modeling [Link]

Sources

Validation

Technical Guide: Catalytic Strategies for 4-(4-Aminophenyl)-2-piperazinone Synthesis

Topic: Head-to-Head Comparison of Catalysts for 4-(4-Aminophenyl)-2-piperazinone Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Catalysts for 4-(4-Aminophenyl)-2-piperazinone Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

4-(4-Aminophenyl)-2-piperazinone (CAS 223786-04-7) is a critical pharmacophore in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and triazole antifungals. Its synthesis hinges on the efficient formation of the N-aryl bond and the subsequent modulation of the nitrogen terminus.

This guide provides a technical comparison of catalytic systems used to access this scaffold. While direct C-N coupling of 4-haloanilines is theoretically possible, the industrial standard relies on a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Nitro Reduction . This guide focuses on the critical decision points in this workflow, specifically comparing Palladium on Carbon (Pd/C) versus Raney Nickel for the reductive step, and evaluating the necessity of Pd-catalyzed Buchwald-Hartwig amination versus base-mediated SNAr for the coupling step.

Synthetic Pathway Analysis

The synthesis of 4-(4-Aminophenyl)-2-piperazinone typically proceeds via the intermediate 4-(4-nitrophenyl)-2-piperazinone. The choice of catalyst is determined by the activation state of the aryl electrophile.

Route A: The Nitro-Reduction Pathway (Standard)
  • Step 1 (C-N Bond Formation): Reaction of 2-piperazinone with 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene.

  • Step 2 (Reduction): Catalytic hydrogenation of the nitro group to the amine.[1]

Route B: Direct Buchwald-Hartwig Coupling (Alternative)
  • Single Step: Reaction of 2-piperazinone with 4-bromoaniline (requires N-protection to prevent polymerization) using Pd-catalysis. Verdict: Generally less efficient due to protection/deprotection steps.

SynthesisPathway Start 2-Piperazinone (Nucleophile) Inter Intermediate: 4-(4-Nitrophenyl)-2-piperazinone Start->Inter Step 1: SNAr (Base: K2CO3/DIPEA) No Metal Catalyst Reagent 1-Fluoro-4-nitrobenzene (Electrophile) Reagent->Inter Product Target: 4-(4-Aminophenyl)-2-piperazinone Inter->Product Step 2: Catalytic Reduction (Pd/C vs Raney Ni)

Figure 1: Standard synthetic workflow. The primary catalytic intervention occurs in Step 2 (Nitro Reduction).

Step 1: C-N Coupling – Catalyst vs. Reagent Control

Before reaching the reduction step, the N-aryl bond must be formed. A common misconception is that this step requires expensive Pd-catalysis.

FeatureSNAr (Base-Mediated) Buchwald-Hartwig (Pd-Catalyzed)
Mechanism Nucleophilic Aromatic SubstitutionPd(0)/Pd(II) Catalytic Cycle
Substrate Activated (1-Fluoro-4-nitrobenzene)Unactivated (1-Bromo-4-nitrobenzene)
Catalyst Cost Zero (Stoichiometric Base only)High (Pd(OAc)2 + Ligand like Xantphos)
Conditions 80–100°C, DMF/DMSO80–110°C, Toluene/Dioxane
Verdict Preferred. The nitro group activates the ring sufficiently for SNAr, rendering Pd catalysis unnecessary and uneconomical.Alternative. Only required if using unactivated aryl halides lacking the nitro group.
Step 2: Head-to-Head Catalyst Comparison (Nitro Reduction)

This is the critical process step. The reduction of the nitro group to the aniline must be chemoselective, high-yielding, and safe.

Candidate A: Palladium on Carbon (Pd/C) [1][2][3]
  • Type: Heterogeneous Noble Metal Catalyst.

  • Standard Loading: 5–10 wt% Pd on Carbon (50% water wet).

  • Mechanism: H₂ chemisorption onto Pd surface → homolytic cleavage → stepwise reduction of -NO₂ to -NH₂ via nitroso and hydroxylamine intermediates.

Candidate B: Raney Nickel (Ra-Ni) [4]
  • Type: Skeletal Metal Catalyst (Ni-Al alloy activated by NaOH).

  • Standard Loading: 10–20 wt% relative to substrate.

  • Mechanism: Surface adsorption of H₂ (often stored within the sponge structure); highly active for hydrogenation.

Comparative Performance Matrix
MetricPalladium on Carbon (Pd/C) Raney Nickel (Ra-Ni)
Reaction Kinetics Fast. High turnover frequency (TOF) at mild pressures (1–5 bar).Moderate. Often requires higher pressures (10–50 bar) and temperatures (50–80°C).
Selectivity High. Excellent for nitro reduction.[5] Risk:[6] Can cause dehalogenation if Cl/Br substituents are present elsewhere.Good. Less prone to dehalogenation than Pd, but can reduce other sensitive groups (e.g., ketones) under forcing conditions.
Safety Profile Moderate. Pyrophoric when dry.[3] Sold as 50% water wet to mitigate risk.High Risk. Highly pyrophoric. Must be kept under water/solvent at all times. Difficult to handle on large scale without specialized equipment.
Cost Efficiency Low (High CapEx). Pd is expensive, though recycling is possible.High. Nickel is significantly cheaper, making it attractive for multi-kilogram campaigns.
Workup/Purification Clean. Filtration through Celite removes catalyst; minimal leaching.Messy. Fine particles can clog filters; Ni leaching requires scavenging (e.g., with EDTA or silica).
Detailed Experimental Protocols
Protocol A: Pd/C Catalyzed Reduction (Recommended for Lab/Pilot Scale)

Best for: High purity, ease of handling, and mild conditions.

  • Preparation: In a hydrogenation vessel, charge 4-(4-nitrophenyl)-2-piperazinone (10.0 g, 45.2 mmol) and Methanol (100 mL).

  • Catalyst Addition: Add 10% Pd/C (50% wet, 1.0 g, 10 wt% loading). Note: Add catalyst under a blanket of Nitrogen to prevent ignition of methanol vapors.

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 3 bar (45 psi) H₂.

  • Reaction: Stir vigorously at Room Temperature (25°C) . The reaction is typically exothermic; monitor temperature.

  • Completion: Monitor via HPLC (disappearance of nitro peak). Reaction time: ~2–4 hours.

  • Workup: Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-(4-Aminophenyl)-2-piperazinone as an off-white solid.

    • Expected Yield: 92–96%

    • Purity: >98% (HPLC)

Protocol B: Transfer Hydrogenation (Alternative Safety Route)

Best for: Labs lacking high-pressure hydrogenation equipment.

  • Reactants: Suspend substrate (1 equiv) and 10% Pd/C (5 wt%) in Ethanol/Water (5:1).

  • Hydrogen Donor: Heat to 60°C and add Ammonium Formate (5 equiv) or Sodium Hypophosphite (3 equiv) portion-wise.

  • Mechanism: Pd catalyzes the decomposition of formate to H₂ and CO₂ in situ, reducing the nitro group.

  • Advantage: Eliminates the need for H₂ gas cylinders and pressure vessels.

Mechanistic Insight & Troubleshooting

Issue: Hydroxylamine Accumulation

  • Symptom:[2][3] HPLC shows a persistent intermediate (M-16 relative to product).

  • Cause: Incomplete reduction of the hydroxylamine intermediate (-NHOH).

  • Solution (Pd/C): Increase temperature to 40°C or add a trace of Vanadium (V) promoter.

  • Solution (Ra-Ni): Increase H₂ pressure.

Issue: Catalyst Poisoning

  • Symptom:[2][3] Reaction stalls at 50% conversion.

  • Cause: Sulfur contaminants from the SNAr step (e.g., DMSO carryover).

  • Solution: Ensure thorough water washing of the nitro-intermediate before reduction.

ReductionMechanism cluster_catalyst Catalyst Surface (Pd or Ni) Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso + 2H Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl + 2H Amine Amine (-NH2) Hydroxyl->Amine + 2H (-H2O)

Figure 2: Stepwise reduction mechanism on the metal surface. The rate-limiting step is often the final dehydration of the hydroxylamine to the amine.

References
  • Title: Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine.
  • Catalytic Hydrogenation Strategies: Title: A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. Source: BenchChem Technical Guides.
  • General Nitro Reduction Methodologies

    • Title: Nitro Reduction - Common Conditions: H2 + Pd/C.[1]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Title: 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis.

Sources

Safety & Regulatory Compliance

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